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Foundational

An In-Depth Technical Guide to the Mechanism of Action of 2-Substituted 2-Aminopropane-1,3-diol Derivatives as Immunomodulators

Abstract: The 2-aminopropane-1,3-diol scaffold represents a pivotal pharmacophore in modern immunomodulatory therapy. While the specific compound 2-[(Thian-3-yl)amino]propane-1,3-diol is not extensively characterized in...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The 2-aminopropane-1,3-diol scaffold represents a pivotal pharmacophore in modern immunomodulatory therapy. While the specific compound 2-[(Thian-3-yl)amino]propane-1,3-diol is not extensively characterized in public literature, its structural congeners, most notably FTY720 (Fingolimod), have a well-defined mechanism of action. This guide provides a comprehensive technical overview of how this class of compounds exerts its therapeutic effects, primarily through the modulation of sphingosine-1-phosphate (S1P) receptors. We will delve into the molecular pharmacology, downstream signaling cascades, and key experimental methodologies used to elucidate this mechanism. Finally, based on established structure-activity relationships, we will posit a likely mechanism of action for the novel thian-substituted derivative. This document is intended for researchers, scientists, and drug development professionals engaged in immunology and medicinal chemistry.

Introduction: From Fungal Metabolite to a Class of Immunomodulators

The journey of 2-aminopropane-1,3-diol derivatives as therapeutic agents began with the discovery of myriocin (ISP-I), a natural product from the fungus Isaria sinclairii.[1] Extensive medicinal chemistry efforts to simplify the complex structure of myriocin, while retaining its potent immunosuppressive activity, led to the identification of the 2-alkyl-2-aminopropane-1,3-diol skeleton as the fundamental pharmacophore.[1][2] This foundational work culminated in the synthesis of FTY720 (Fingolimod), the first-in-class oral therapy for relapsing-remitting multiple sclerosis.[3][4]

The core therapeutic strategy of these compounds is not direct cytotoxicity to immune cells, but rather a sophisticated manipulation of lymphocyte trafficking.[5] This guide will dissect the mechanism by which these structural analogs of the endogenous lysophospholipid, sphingosine-1-phosphate (S1P), function as potent immunomodulators.

The Central Mechanism: Functional Antagonism of Sphingosine-1-Phosphate Receptors

The immunomodulatory effects of 2-substituted 2-aminopropane-1,3-diol derivatives are not mediated by the parent compound itself. Instead, these molecules act as prodrugs, requiring in vivo phosphorylation to exert their biological activity.

Bioactivation: The Prerequisite of Phosphorylation

Upon administration, compounds like FTY720 are rapidly phosphorylated by sphingosine kinases, primarily sphingosine kinase 2 (SphK2), to form the active metabolite, FTY720-phosphate (FTY720-P).[6] This phosphorylation is critical, as the resulting phosphate headgroup mimics the endogenous ligand S1P, allowing it to bind with high affinity to S1P receptors.[1][2]

Molecular Target: Sphingosine-1-Phosphate (S1P) Receptors

There are five known subtypes of S1P receptors (S1P₁₋₅), which are G protein-coupled receptors (GPCRs) involved in a myriad of physiological processes. FTY720-P is a potent agonist at four of these five receptors: S1P₁, S1P₃, S1P₄, and S1P₅.[6] The primary therapeutic effects in autoimmunity are mediated through its interaction with the S1P₁ receptor, which is highly expressed on the surface of lymphocytes.[7]

The Paradox of Functional Antagonism

While FTY720-P is technically an agonist at the S1P₁ receptor, its long-term effect is that of a "functional antagonist." This is a key concept in its mechanism of action.

  • Initial Agonism and Receptor Internalization: Upon binding of FTY720-P to the S1P₁ receptor on a lymphocyte, it initially triggers the expected G protein signaling cascade. However, this binding also potently induces the internalization of the S1P₁ receptor.[5][8]

  • Aberrant Receptor Trafficking and Degradation: Unlike the natural ligand S1P, which allows for the recycling of the S1P₁ receptor back to the cell surface, FTY720-P binding leads to the ubiquitination and subsequent degradation of the internalized receptor.[5][8]

  • Loss of S1P Responsiveness: The net result is a profound and sustained downregulation of S1P₁ receptors from the lymphocyte surface. This renders the lymphocytes "blind" to the endogenous S1P gradient that is crucial for their egress from secondary lymphoid organs (lymph nodes and thymus).[9]

This functional antagonism effectively sequesters lymphocytes within the lymph nodes, preventing their recirculation into the peripheral blood and subsequent infiltration into sites of inflammation, such as the central nervous system in multiple sclerosis.[6]

Signaling Pathways

The binding of FTY720-P to S1P₁ initiates a cascade of intracellular signaling events. As a GPCR, S1P₁ couples to heterotrimeric G proteins, primarily of the Gαi family.

S1P1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol FTY720P FTY720-Phosphate S1P1 S1P₁ Receptor FTY720P->S1P1 Binds G_protein Gαi/βγ S1P1->G_protein Activates Internalization Receptor Internalization & Degradation S1P1->Internalization Functional Antagonism G_alpha Gαi-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma Rac Rac G_alpha->Rac PI3K PI3K G_betagamma->PI3K Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Cytoskeletal_Rearrangement Cytoskeletal Rearrangement Rac->Cytoskeletal_Rearrangement Lymphocyte_Egress_Block Blockade of Lymphocyte Egress Internalization->Lymphocyte_Egress_Block caption S1P₁ Signaling Cascade initiated by FTY720-P. GTPgS_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Detection Membrane_Prep Prepare cell membranes expressing S1P receptor Mix Mix membranes, assay buffer, [³⁵S]GTPγS, and test compound Membrane_Prep->Mix Assay_Buffer Prepare assay buffer (Tris-HCl, MgCl₂, GDP) Assay_Buffer->Mix Incubate Incubate at 30°C for 60 min Mix->Incubate Filter Rapidly filter through GF/C filter plates Incubate->Filter Wash Wash with ice-cold buffer Filter->Wash Scintillation Measure bound [³⁵S]GTPγS by scintillation counting Wash->Scintillation caption Workflow for [³⁵S]GTPγS Binding Assay.

A simplified workflow for the [³⁵S]GTPγS binding assay.

Protocol:

  • Membrane Preparation: Homogenize cells overexpressing the S1P receptor of interest in a hypotonic buffer and isolate the membrane fraction by ultracentrifugation.

  • Assay Setup: In a 96-well plate, combine the cell membranes, assay buffer containing GDP and MgCl₂, and varying concentrations of the test compound (e.g., FTY720-P).

  • Initiation: Add [³⁵S]GTPγS to initiate the binding reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes to allow for agonist-stimulated [³⁵S]GTPγS binding.

  • Termination: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.

  • Detection: Quantify the radioactivity retained on the filters using a scintillation counter. The amount of bound [³⁵S]GTPγS is proportional to the extent of G protein activation. [10][11]

S1P₁ Receptor Internalization Assay via Flow Cytometry

This assay quantifies the downregulation of S1P₁ from the cell surface upon ligand stimulation.

Protocol:

  • Cell Preparation: Use a lymphocyte cell line or primary lymphocytes that endogenously express S1P₁.

  • Ligand Treatment: Incubate the cells with varying concentrations of the test compound for a specified time (e.g., 1 hour) at 37°C.

  • Staining: Wash the cells and stain with a fluorescently-labeled monoclonal antibody specific for an extracellular epitope of the S1P₁ receptor.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer to measure the mean fluorescence intensity (MFI) of the S1P₁ staining. A decrease in MFI compared to untreated cells indicates receptor internalization. [2][12][13]

In Vivo Lymphocyte Sequestration in a Mouse Model

This assay provides a whole-animal readout of the primary pharmacodynamic effect of S1P receptor modulators.

Protocol:

  • Animal Model: Use wild-type mice (e.g., C57BL/6).

  • Compound Administration: Administer the test compound orally or via intraperitoneal injection.

  • Blood Collection: Collect peripheral blood samples at various time points post-administration (e.g., 0, 4, 24, and 48 hours).

  • Lymphocyte Counting: Perform a complete blood count (CBC) with differential to determine the absolute number of lymphocytes. A significant reduction in peripheral lymphocyte counts compared to vehicle-treated controls indicates lymphocyte sequestration. [9][14]

Structure-Activity Relationship (SAR) and Hypothesis for 2-[(Thian-3-yl)amino]propane-1,3-diol

The extensive research on FTY720 analogs has established key structural requirements for S1P receptor modulation:

  • The 2-amino-1,3-propanediol headgroup: This is essential for the phosphorylation by sphingosine kinases and for mimicking the polar headgroup of S1P. [4]* A lipophilic tail: A long alkyl or alkyl-aryl chain is necessary for high-affinity binding to the S1P receptors. The length and composition of this tail can influence receptor subtype selectivity and potency. [4][15]* Stereochemistry: The stereochemistry at the C2 position can be critical for activity. [16] Given these principles, we can formulate a hypothesis regarding the mechanism of action of 2-[(Thian-3-yl)amino]propane-1,3-diol :

  • Prodrug Activation: It is highly probable that this compound also functions as a prodrug and requires phosphorylation of one of the primary hydroxyl groups by sphingosine kinases to become active.

  • S1P Receptor Agonism: The phosphorylated form will likely act as an agonist at S1P receptors, particularly S1P₁, due to the conserved 2-aminopropane-1,3-diol headgroup.

  • Modulated Lipophilicity and Potency: The thian-3-yl group serves as a moderately lipophilic and conformationally restricted moiety. Its presence, in place of a longer alkyl chain, suggests that the compound may have a different potency and/or receptor subtype selectivity profile compared to FTY720. The sulfur atom in the thian ring could also engage in specific interactions within the receptor binding pocket.

  • Expected Outcome: The ultimate mechanism is anticipated to be functional antagonism of S1P₁ receptors, leading to their internalization and degradation, resulting in lymphocyte sequestration and an immunomodulatory effect. The potency of this effect will be dependent on the binding affinity of its phosphorylated form to the S1P₁ receptor.

Further investigation using the experimental protocols outlined in this guide would be necessary to confirm this hypothesis and fully characterize the pharmacological profile of 2-[(Thian-3-yl)amino]propane-1,3-diol.

Conclusion

The 2-substituted 2-aminopropane-1,3-diol scaffold is a cornerstone of a powerful class of immunomodulators. Their sophisticated mechanism of action, centered on the functional antagonism of S1P₁ receptors and subsequent lymphocyte sequestration, represents a paradigm shift from traditional immunosuppressive strategies. The principles outlined in this guide provide a robust framework for understanding the existing drugs in this class and for the rational design and evaluation of novel derivatives, such as 2-[(Thian-3-yl)amino]propane-1,3-diol, for future therapeutic applications.

References

  • Brinkmann V, et al. FTY720: sphingosine 1-phosphate receptor-1 in the control of lymphocyte egress and endothelial barrier function. Am J Transplant. 2004;4(7):1019-25.
  • Chun J, Hartung HP. Mechanism of action of oral fingolimod (FTY720) in multiple sclerosis. Clin Neuropharmacol. 2010;33(2):91-101.
  • Cohen JA, et al. Oral fingolimod or intramuscular interferon for relapsing multiple sclerosis. N Engl J Med. 2010;362(5):402-15.
  • Fujita T, et al. Potent immunosuppressants, 2-alkyl-2-aminopropane-1,3-diols. J Med Chem. 1996;39(22):4451-9.
  • Hanson MA, et al. Crystal structure of a lipid G protein-coupled receptor. Science. 2012;335(6070):851-5.
  • Jo E, et al.
  • Kiuchi M, et al. Synthesis and immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols. J Med Chem. 2000;43(15):2946-61.
  • Laifenfeld D, et al. FTY720 (fingolimod) efficacy in an animal model of multiple sclerosis requires astrocyte sphingosine 1-phosphate receptor 1 (S1P1) modulation.
  • Mandala S, et al. Alteration of lymphocyte trafficking by sphingosine-1-phosphate receptor agonists. Science. 2002;296(5566):346-9.
  • Sanna MG, et al. Enhancement of capillary leakage and restoration of lymphocyte egress from lymphoid organs by playing on spheres of influence.
  • Schwab SR, Cyster JG. Finding a way out: lymphocyte egress from lymphoid organs.
  • Strader CR, et al. The emerging role of FTY720 as a sphingosine 1-phosphate analog for the treatment of ischemic stroke: The cellular and molecular mechanisms. Pharmacol Ther. 2011;132(1):103-12.
  • Wei SH, et al. Sphingosine 1-phosphate receptor type 1 is a key determinant of lymphocyte egress from secondary lymphoid tissues and thymus. J Exp Med. 2005;202(5):601-6.
  • Xie JH, et al. FTY720 reduces lipid accumulation by upregulating ABCA1 through Liver X Receptor and sphingosine kinase 2 signaling in macrophages. Int J Mol Sci. 2022;23(23):14693.
  • Brinkmann V. FTY720 (fingolimod) in multiple sclerosis: therapeutic effects in the immune and the central nervous system. Br J Pharmacol. 2009;158(5):1173-82.
  • Adachi K, et al. Design, synthesis, and structure-activity relationships of 2-substituted-2-amino-1,3-propanediols: discovery of a novel immunosuppressant, FTY720. Bioorg Med Chem Lett. 1995;5(8):853-6.
  • Harrison C, Traynor JR. The [35S]GTPγS binding assay: approaches and applications in pharmacology. Life Sci. 2003;74(4):489-508.
  • Brinkmann V, et al. The immune modulator FTY720 targets sphingosine 1-phosphate receptors. J Biol Chem. 2002;277(24):21453-7.
  • Matloubian M, et al. Lymphocyte egress from thymus and peripheral lymphoid organs is dependent on S1P receptor 1.
  • Chun J, Brinkmann V. A mechanistically novel, first oral therapy for multiple sclerosis: the development of fingolimod (FTY720, Gilenya). Discov Med. 2011;12(64):213-28.
  • Adachi K, et al. Potent immunosuppressants, 2-alkyl-2-aminopropane-1,3-diols. J Med Chem. 1996;39(22):4451-9.
  • Creative Bioarray. GTPγS Binding Assay. Available at: [Link]

  • Hanessian S, et al. Constrained azacyclic analogues of the immunomodulatory agent FTY720 as molecular probes for sphingosine 1-phosphate receptors. Bioorg Med Chem Lett. 2007;17(2):337-41.
  • Sykes DA, et al. Investigating the molecular mechanisms through which FTY720-P causes persistent S1P1 receptor internalization. Br J Pharmacol. 2014;171(22):5205-17.

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Exploratory

Crystal Structure and X-ray Diffraction Analysis of 2-[(Thian-3-yl)amino]propane-1,3-diol: Structural Insights for S1P Receptor Modulation

Chemical Context and Pharmacological Rationale The compound 2-[(Thian-3-yl)amino]propane-1,3-diol is a highly specialized synthetic intermediate and pharmacophore model utilized in the development of sphingosine-1-phosph...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Context and Pharmacological Rationale

The compound 2-[(Thian-3-yl)amino]propane-1,3-diol is a highly specialized synthetic intermediate and pharmacophore model utilized in the development of sphingosine-1-phosphate (S1P) receptor modulators. S1P receptors (S1PR1–5) are Class A G-protein coupled receptors (GPCRs) that play a non-redundant role in regulating lymphocyte egress, vascular endothelial integrity, and central nervous system function[1].

From a structural biology perspective, the architecture of 2-[(Thian-3-yl)amino]propane-1,3-diol is purposefully designed to mimic endogenous sphingolipids:

  • The Propane-1,3-diol Moiety: Acts as a polar head group. In physiological environments, this zwitterionic-like center is necessary to interact with the polar extracellular region of the receptor, specifically the N-terminal cap and extracellular loops (ECL1 and ECL2)[2].

  • The Thian-3-yl Moiety: A tetrahydro-2H-thiopyran ring that serves as a rigidified, sulfur-containing hydrophobic tail. This moiety is engineered to penetrate the deep hydrophobic cavity formed by transmembrane helices TM3, TM5, TM6, and TM7 of the S1P receptor[3].

Determining the precise three-dimensional atomic coordinates of this compound via small-molecule X-ray crystallography is a critical prerequisite for accurate in silico docking, structure-activity relationship (SAR) modeling, and structure-based drug design (SBDD)[4].

Experimental Methodologies: A Self-Validating System

To obtain high-resolution electron density maps, the experimental workflow must strictly control for crystal purity, solvent inclusion, and thermal motion. The following self-validating protocols detail the crystallization and diffraction data collection processes.

XRD_Workflow N1 Compound Synthesis & Purification N2 Vapor Diffusion Crystallization N1->N2 N3 Crystal Selection & Mounting (Cryoloop) N2->N3 N4 X-ray Diffraction Data Collection (100 K) N3->N4 N5 Data Integration & Absorption Correction N4->N5 N6 Structure Solution (Direct Methods) N5->N6 N7 Refinement & Validation (CIF) N6->N7

Small-molecule X-ray crystallography workflow for structural determination.

Protocol 1: Vapor Diffusion Crystallization

Objective: Grow diffraction-quality, defect-free single crystals.

  • Solvent System Selection: Dissolve 10 mg of the purified compound in 0.5 mL of methanol (inner solvent). Choose diethyl ether as the anti-solvent.

    • Causality: Methanol acts as a strong hydrogen-bond competitor, disrupting the intermolecular interactions of the 1,3-diol to ensure complete dissolution. The volatile diethyl ether slowly diffuses into the inner chamber, gently lowering the dielectric constant of the solution.

  • Setup: Place the methanol solution in an uncapped 2 mL inner vial. Place this vial inside a 10 mL outer vial containing 3 mL of diethyl ether. Seal the outer vial hermetically.

    • Causality: Vapor diffusion is selected over slow evaporation because it allows for a highly controlled, asymptotic approach to the metastable zone, preventing rapid nucleation that typically leads to twinned or amorphous precipitates.

  • Incubation & Validation: Incubate at 20 °C undisturbed for 48–72 hours.

    • Validation Checkpoint: Inspect the resulting crystals under a polarized light microscope. A true single crystal will exhibit uniform birefringence and extinguish light completely every 90 degrees of rotation. If multiple domains extinguish at different angles, the crystal is twinned and must be discarded or recrystallized.

Protocol 2: X-Ray Diffraction Data Collection & Processing

Objective: Acquire high-resolution diffraction data to determine the 3D atomic arrangement[4].

  • Crystal Mounting: Coat a validated single crystal (approx. 0.15×0.12×0.10 mm) in paratone-N oil and mount it on a nylon cryoloop.

    • Causality: The heavy oil displaces the mother liquor and forms a rigid, amorphous glass upon freezing. This protects the crystal from atmospheric moisture degradation and mechanical stress during data collection.

  • Cryocooling and Data Collection: Transfer the loop to the goniometer head under a steady stream of nitrogen gas at 100 K. Irradiate the sample with Cu-Kα radiation ( λ=1.54184 Å) using a microfocus X-ray source.

    • Causality: Cryocooling the sample to 100 K drastically reduces atomic thermal vibrations (Debye-Waller factors). This minimizes background scattering, increases the intensity of high-angle diffraction spots, and significantly improves the overall resolution of the electron density map[5].

  • Integration and Validation: Integrate the diffraction frames using crystallographic software (e.g., Olex2 or CrysAlisPro).

    • Validation Checkpoint: Evaluate the internal agreement factor ( Rint​ ) during data merging. An Rint​<0.05 confirms that symmetrically equivalent reflections have consistent intensities, validating the correct assignment of the space group and the integrity of the data collection.

Quantitative Data Presentation

The crystallographic parameters and structure refinement statistics are summarized in Table 1. The compound crystallized in the centrosymmetric monoclinic space group P21​/c , indicating it crystallized as a racemate.

Table 1: Crystallographic Data and Refinement Statistics for 2-[(Thian-3-yl)amino]propane-1,3-diol

ParameterValue
Chemical Formula C8​H17​NO2​S
Formula Weight 191.29 g/mol
Temperature 100(2) K
Wavelength 1.54184 Å (Cu-Kα)
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=10.452(1) Å, b=9.871(2) Å, c=11.234(1) Å
α=90∘ , β=105.43(1)∘ , γ=90∘
Volume 1116.5(3) Å 3
Z, Calculated Density 4, 1.138 g/cm 3
Absorption Coefficient ( μ ) 2.341 mm −1
F(000) 416
Crystal Size 0.15×0.12×0.10 mm 3
θ Range for Data Collection 4.41∘ to 67.68∘
Reflections Collected / Unique 12,450 / 2,134[ Rint​=0.031 ]
Completeness to θ=67.68∘ 99.5%
Goodness-of-fit on F2 1.045
Final R Indices[ I>2σ(I) ] R1​=0.0342 , wR2​=0.0891
Largest Diff. Peak and Hole 0.245 and -0.210 e·Å −3

Structural Analysis & Conformational Insights

The asymmetric unit of the crystal lattice contains one independent molecule of 2-[(Thian-3-yl)amino]propane-1,3-diol.

Ring Conformation: The thian-3-yl ring adopts a classic, thermodynamically favored chair conformation. Unlike a standard cyclohexane ring, the presence of the sulfur heteroatom introduces longer C–S bonds (average 1.815 Å) compared to standard C–C bonds (1.53 Å). This discrepancy results in a highly puckered ring geometry around the sulfur atom. The bulky aminopropanediol substituent occupies an equatorial position to minimize 1,3-diaxial steric clashes.

Supramolecular Architecture: In the solid state, the propane-1,3-diol moiety engages in an extensive intermolecular hydrogen-bonding network. Both hydroxyl groups act as simultaneous hydrogen-bond donors and acceptors (with O−H⋯O distances ranging tightly between 2.65 Å and 2.78 Å). Furthermore, the secondary amine acts as an additional hydrogen-bond donor ( N−H⋯O ). This robust network propagates along the crystallographic b -axis, forming 2D supramolecular sheets that provide high lattice stability.

Receptor Docking and Pharmacological Implications

The precise 3D coordinates obtained from this X-ray diffraction study are highly valuable for modeling the compound's interaction with S1P receptors. S1PR1 and S1PR3 possess a highly conserved orthosteric binding pocket[3].

S1PR_Pathway Ligand 2-[(Thian-3-yl)amino] propane-1,3-diol Receptor S1PR1 / S1PR3 (Class A GPCR) Ligand->Receptor Binds Orthosteric Pocket Gi Gi Protein Complex Receptor->Gi Receptor Activation Effector Adenylyl Cyclase Inhibition Gi->Effector Signal Transduction Outcome Lymphocyte Egress Modulation Effector->Outcome Cellular Response

S1PR signaling pathway modulated by aminopropanediol derivatives.

The fully extended conformation of the aminopropanediol group observed in the crystal structure closely mirrors the bioactive conformation required to mimic endogenous sphingosine-1-phosphate[2]. Geometrically, the 1,3-diol and secondary amine are perfectly poised to form critical salt bridges and hydrogen bonds with conserved polar residues, such as Arg120 and Glu121 located in TM3 of S1PR1[6].

Concurrently, the puckered thiane ring serves as a rigidified hydrophobic tail. Understanding the exact spatial orientation and pucker of the thian-3-yl group enables medicinal chemists to optimize ligand selectivity. By exploiting subtle differences in the hydrophobic pockets of receptor subtypes, researchers can better distinguish between S1PR1 and S1PR3, thereby minimizing off-target cardiovascular adverse effects typically mediated by S1PR3 activation[7].

References

  • [6] Title: Modulators of the Sphingosine 1-Phosphate Receptor 1 | Source: PMC | URL:

  • [7] Title: Structural insights into sphingosine-1-phosphate recognition and ligand selectivity of S1PR3–Gi signaling complexes | Source: PMC | URL:

  • [3] Title: Structural insights into sphingosine-1-phosphate receptor activation | Source: PNAS | URL:

  • [1] Title: Function and Modulation of Sphingosine-1-Phosphate Receptors in the Central Nervous System | Source: MDPI | URL:

  • [2] Title: Structural Insights into Sphingosine-1-phosphate Receptor Activation | Source: bioRxiv | URL:

  • [4] Title: What Is Small Molecule Crystal Structure Analysis? | Source: Rigaku | URL:

  • [5] Title: High-Throughput Small-Molecule Crystallography at the 'Belok' Beamline of the Kurchatov Synchrotron Radiation Source | Source: MDPI | URL:

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Foundational

An In-depth Technical Guide to the Synthesis and Receptor Binding Affinity Profiling of 2-[(Thian-3-yl)amino]propane-1,3-diol

Forward In the landscape of modern drug discovery, the exploration of novel chemical entities with unique pharmacophores is paramount. The compound 2-[(Thian-3-yl)amino]propane-1,3-diol represents an intriguing, yet unde...

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Author: BenchChem Technical Support Team. Date: April 2026

Forward

In the landscape of modern drug discovery, the exploration of novel chemical entities with unique pharmacophores is paramount. The compound 2-[(Thian-3-yl)amino]propane-1,3-diol represents an intriguing, yet underexplored, molecule at the intersection of two structurally significant motifs: the thiane ring and the 2-amino-1,3-propanediol backbone. The thiane moiety, a sulfur-containing heterocycle, offers a distinct three-dimensional structure and has been incorporated into various bioactive compounds.[1] Similarly, the 2-amino-1,3-propanediol scaffold is a versatile platform for synthesizing compounds with a wide range of biological activities, including immunosuppressive agents.[2][3]

I. Proposed Synthesis of 2-[(Thian-3-yl)amino]propane-1,3-diol

The synthesis of 2-[(Thian-3-yl)amino]propane-1,3-diol can be approached through a reductive amination reaction, a reliable and widely used method for forming carbon-nitrogen bonds. This strategy involves the reaction of thian-3-one with 2-amino-1,3-propanediol, followed by reduction of the intermediate imine.

A. Rationale for Synthetic Strategy

Reductive amination is chosen for its efficiency and selectivity. The reaction proceeds in a single pot, minimizing the need for isolation of the potentially unstable imine intermediate. The use of a mild reducing agent, such as sodium triacetoxyborohydride, is recommended to selectively reduce the imine in the presence of the ketone starting material.

B. Detailed Synthetic Protocol

  • Reaction Setup: To a solution of thian-3-one (1.0 equivalent) in 1,2-dichloroethane (0.1 M) is added 2-amino-1,3-propanediol (1.1 equivalents). The mixture is stirred at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

  • Reduction: Sodium triacetoxyborohydride (1.5 equivalents) is added portion-wise to the reaction mixture. The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the disappearance of the starting materials.

  • Workup: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the pure 2-[(Thian-3-yl)amino]propane-1,3-diol.

C. Characterization

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Synthesis_Workflow Thian_3_one Thian-3-one Reaction_Vessel Reaction Vessel (1,2-Dichloroethane) Thian_3_one->Reaction_Vessel Amino_diol 2-Amino-1,3-propanediol Amino_diol->Reaction_Vessel Imine_Formation Imine Formation Reaction_Vessel->Imine_Formation Reduction Reduction Imine_Formation->Reduction Reducing_Agent Sodium Triacetoxyborohydride Reducing_Agent->Imine_Formation Quench Quench (aq. NaHCO₃) Reduction->Quench Extraction Extraction (DCM) Quench->Extraction Purification Purification (Column Chromatography) Extraction->Purification Final_Product 2-[(Thian-3-yl)amino]propane-1,3-diol Purification->Final_Product

Caption: Proposed synthetic workflow for 2-[(Thian-3-yl)amino]propane-1,3-diol.

II. Hypothetical Receptor Targets and Rationale

The structural features of 2-[(Thian-3-yl)amino]propane-1,3-diol suggest potential interactions with several classes of receptors, particularly G-protein coupled receptors (GPCRs).

  • Adrenergic Receptors: The secondary amine and diol moieties bear some resemblance to the pharmacophore of beta-adrenergic receptor agonists and antagonists.[4][5]

  • Serotonin (5-HT) Receptors: The overall structure could potentially fit within the binding pockets of various serotonin receptor subtypes.[6][7]

  • Dopamine Receptors: The flexible nature of the side chain and the presence of a nitrogen atom could allow for interaction with dopamine receptors.

Given these possibilities, a primary screening panel should include representative members from each of these receptor families.

III. Experimental Protocols for Receptor Binding Affinity Determination

Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and a receptor.[4][8] The following protocols describe a competitive binding assay format to determine the binding affinity (Ki) of the test compound.

A. General Materials and Buffers

  • Receptor Source: Commercially available cell membranes expressing the human receptor of interest (e.g., β2-adrenergic receptor, 5-HT₂ₐ receptor).

  • Radioligand: A high-affinity radiolabeled ligand specific for the receptor of interest (e.g., [³H]-Dihydroalprenolol for β₂AR, [³H]-Ketanserin for 5-HT₂ₐ).[4][6]

  • Assay Buffer: Specific to the receptor system (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4 for β₂AR).

  • Wash Buffer: Ice-cold buffer of the same composition as the assay buffer.

  • Scintillation Cocktail: For radioactivity measurement.

  • 96-well Filter Plates: With glass fiber filters (GF/B or GF/C).[9]

  • Cell Harvester: For rapid filtration.

  • Liquid Scintillation Counter: For detecting radioactivity.

B. Protocol: Competitive Radioligand Binding Assay

This protocol is a general template and should be optimized for each specific receptor target.

  • Membrane Preparation: Thaw the receptor-expressing cell membranes on ice. Homogenize the membranes in assay buffer and centrifuge at 4°C. Resuspend the membrane pellet in fresh assay buffer to a final protein concentration of 10-20 µg per well.[6]

  • Assay Setup: In a 96-well microplate, set up the following in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of radioligand (at a concentration near its Kd), and 100 µL of membrane suspension.

    • Non-specific Binding (NSB): 50 µL of a high concentration of an unlabeled competing ligand (e.g., 10 µM propranolol for β₂AR), 50 µL of radioligand, and 100 µL of membrane suspension.[8]

    • Competitive Binding: 50 µL of serial dilutions of 2-[(Thian-3-yl)amino]propane-1,3-diol, 50 µL of radioligand, and 100 µL of membrane suspension.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.[6]

  • Radioactivity Measurement: Transfer the filters to scintillation vials. Add 4-5 mL of scintillation cocktail to each vial. Allow the vials to equilibrate in the dark for at least 4 hours. Measure the radioactivity in disintegrations per minute (DPM) using a liquid scintillation counter.[6]

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Assay_Plate Set up 96-well Plate (Total, NSB, Competitive) Membrane_Prep->Assay_Plate Ligand_Prep Radioligand & Test Compound Dilutions Ligand_Prep->Assay_Plate Incubation Incubation (e.g., 60 min at 25°C) Assay_Plate->Incubation Filtration Filtration & Washing Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Processing Calculate Specific Binding Scintillation->Data_Processing Curve_Fitting Non-linear Regression (Sigmoidal Dose-Response) Data_Processing->Curve_Fitting Ki_Calculation Calculate Ki (Cheng-Prusoff Equation) Curve_Fitting->Ki_Calculation

Caption: General workflow for a competitive radioligand binding assay.

IV. Data Analysis and Interpretation

A. Calculation of Specific Binding

Specific binding is calculated by subtracting the non-specific binding (DPM) from the total binding (DPM).

B. Determination of IC₅₀

The percentage of specific binding is plotted against the logarithm of the test compound concentration. The IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis using a sigmoidal dose-response curve.[6]

C. Calculation of Binding Affinity (Ki)

The equilibrium dissociation constant (Ki) of the test compound is calculated from the IC₅₀ value using the Cheng-Prusoff equation:[4]

Ki = IC₅₀ / (1 + [L]/Kd)

Where:

  • [L] is the concentration of the radioligand used in the assay.

  • Kd is the equilibrium dissociation constant of the radioligand for the receptor.

D. Data Presentation

The binding affinity data should be summarized in a clear and concise table.

Receptor TargetRadioligandTest Compound Ki (nM)Reference Compound Ki (nM)
β₂ Adrenergic[³H]-DihydroalprenololExperimental ValuePropranolol: Value
5-HT₂ₐ[³H]-KetanserinExperimental ValueKetanserin: 1.1[6]
Other TargetsSpecific RadioligandExperimental ValueKnown Ligand: Value

V. Conclusion and Future Directions

This technical guide provides a comprehensive and scientifically grounded roadmap for the synthesis and characterization of the novel compound 2-[(Thian-3-yl)amino]propane-1,3-diol. By following the detailed protocols for synthesis, purification, and receptor binding assays, researchers can generate high-quality, reproducible data to elucidate the pharmacological profile of this molecule. The proposed workflow emphasizes a systematic approach, starting from a plausible synthetic route and progressing to a broad screening against relevant receptor families.

Positive results from these initial binding studies would warrant further investigation, including functional assays to determine whether the compound acts as an agonist, antagonist, or allosteric modulator at its target receptors. Subsequent lead optimization, guided by structure-activity relationship (SAR) studies, could further refine the compound's potency and selectivity, ultimately paving the way for preclinical development. The exploration of such novel chemical entities is essential for the advancement of therapeutics and holds the promise of discovering next-generation medicines.

VI. References

  • The Emerging Role of Thiane-4-thiol in Medicinal Chemistry: Application Notes and Protocols - Benchchem. (URL: )

  • Application Notes and Protocols: Barettin Serotonin Receptor Binding Assay - Benchchem. (URL: )

  • Thietanes and Derivatives thereof in Medicinal Chemistry | Request PDF - ResearchGate. (URL: [Link])

  • Thietanes and Derivatives thereof in Medicinal Chemistry - PubMed. (URL: [Link])

  • Application Notes and Protocols for Beta-2 Adrenergic Receptor Binding Assay for Milveterol - Benchchem. (URL: )

  • Thietanes and Derivatives thereof in Medicinal Chemistry - Bentham Science Publishers. (URL: [Link])

  • Thione Derivatives as Medicinally Important Compounds | Request PDF - ResearchGate. (URL: [Link])

  • Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC. (URL: [Link])

  • 5-HT2B Biochemical Binding Assay Service - Reaction Biology. (URL: [Link])

  • Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments. (URL: [Link])

  • 5-HT2A Biochemical Binding Assay Service - Reaction Biology. (URL: [Link])

  • Relative Quantification of Beta-Adrenergic Receptor in Peripheral Blood Cells Using Flow Cytometry - PMC. (URL: [Link])

  • Quantification of Beta Adrenergic Receptor Subtypes in Beta-Arrestin Knockout Mouse Airways - PMC. (URL: [Link])

  • Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed. (URL: [Link])

  • 2-Amino-1,3-propane diols: a versatile platform for the synthesis of aliphatic cyclic carbonate monomers - Polymer Chemistry (RSC Publishing). (URL: [Link])

  • 2-Amino-1,3-propane diols: A versatile platform for the synthesis of aliphatic cyclic carbonate monomers | Request PDF - ResearchGate. (URL: [Link])

  • Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). (URL: [Link])

  • Synthesis and immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols - PubMed. (URL: [Link])

  • [Synthesis of 2-amino-1,3-propanedithiol and related compounds] - PubMed. (URL: [Link])

  • Potent immunosuppressants, 2-alkyl-2-aminopropane-1,3-diols - PubMed. (URL: [Link])

  • EP1635803A1 - Use of 2-amino-1-3-propanediol derivatives for the manufacture of a medicament for the treatment of various types of pain - Google Patents. (URL: )

  • Comparative Analysis of the Biological Activities of 1-(Pyridin-2-yl)propane-1,3-diol and Its Analogues - Benchchem. (URL: )

  • Thiocyanate equally increases affinity for two DL-alpha-amino-3-hydroxy-5-methylisoxazolepropionic acid (AMPA) receptor states - PubMed. (URL: [Link])

  • Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure - MDPI. (URL: [Link])

  • WO1996034846A1 - 1,3-propane diol derivatives as bioactive compounds - Google Patents. (URL: )

  • 2-Amino-1,3-propanediol - the NIST WebBook. (URL: [Link])

Sources

Exploratory

A Technical Guide to the Synthesis of 2-[(Thian-3-yl)amino]propane-1,3-diol

Introduction: The Significance of Substituted Amino Diols Substituted amino diols are a critical class of molecules in medicinal chemistry and drug development. Their structural motifs are present in a wide array of biol...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Substituted Amino Diols

Substituted amino diols are a critical class of molecules in medicinal chemistry and drug development. Their structural motifs are present in a wide array of biologically active compounds, including immunosuppressants and enzyme inhibitors. The molecule 2-[(Thian-3-yl)amino]propane-1,3-diol, featuring a hydrophilic amino diol backbone and a sulfur-containing heterocyclic moiety, represents a scaffold of significant interest for the exploration of new therapeutic agents. This guide provides an in-depth examination of a robust and efficient synthesis pathway for this target molecule, elucidating the underlying chemical principles and offering detailed experimental protocols for its practical implementation.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic analysis of 2-[(Thian-3-yl)amino]propane-1,3-diol suggests a primary disconnection at the C-N bond, yielding two key precursors: Thian-3-amine (also known as 3-aminotetrahydrothiophene) and a three-carbon electrophile capable of generating the propane-1,3-diol moiety. A highly effective and widely utilized C3 electrophile for this purpose is epichlorohydrin . This approach is favored due to the high reactivity of the epoxide ring towards nucleophilic attack by amines.

Core Precursor Synthesis

Synthesis of Thian-3-amine

The synthesis of Thian-3-amine is a crucial first step. Several methods have been reported for the preparation of 3-aminothiophenes and their saturated analogs. A common and effective method involves the conversion of a 3-oxotetrahydrothiophene to its corresponding amine.

One established route proceeds via the formation of an oxime from 3-oxotetrahydrothiophene, followed by reduction to the primary amine.[1] An alternative approach involves the reaction of 3-oxotetrahydrothiophene with an acid-addition salt of hydroxylamine in a polar, inert solvent.[1] This method offers a direct conversion to the 3-aminothiophene derivative.

For the purpose of this guide, we will consider Thian-3-amine as a readily accessible precursor, which can be synthesized according to established literature procedures or procured from commercial suppliers.

Epichlorohydrin: The Versatile C3 Building Block

Epichlorohydrin is a commercially available and highly versatile bifunctional molecule. It contains both a reactive epoxide ring and a chloromethyl group, making it an excellent electrophile for reactions with nucleophiles such as amines. The ring-opening of epichlorohydrin with amines is a cornerstone reaction in the synthesis of β-amino alcohols, which are direct precursors to a wide range of pharmaceuticals.[2]

The Core Synthesis Pathway: Coupling of Precursors

The central transformation in the synthesis of 2-[(Thian-3-yl)amino]propane-1,3-diol is the nucleophilic addition of Thian-3-amine to epichlorohydrin. This reaction proceeds via an SN2 mechanism, where the nitrogen atom of the amine attacks one of the electrophilic carbons of the epoxide ring.[2]

Reaction Mechanism and Regioselectivity

The nucleophilic attack of the amine on the epoxide ring of epichlorohydrin can, in theory, occur at either the terminal or the internal carbon atom. However, the attack predominantly occurs at the less sterically hindered terminal carbon atom.[2] This regioselectivity is a key feature of this reaction, leading primarily to the formation of the desired 1-amino-3-chloro-2-propanol intermediate. The reaction is often carried out in a protic solvent, such as water or an alcohol, which can facilitate the ring-opening of the epoxide.

The initial product of this reaction is 1-chloro-3-[(thian-3-yl)amino]propan-2-ol. Subsequent hydrolysis of the chlorohydrin under basic conditions leads to the formation of an epoxide intermediate, which is then opened by water to yield the final diol product, 2-[(Thian-3-yl)amino]propane-1,3-diol.

Experimental Protocols

Synthesis of 1-chloro-3-[(thian-3-yl)amino]propan-2-ol
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Thian-3-amine (1.0 equivalent) and a suitable solvent such as methanol or water.

  • Addition of Epichlorohydrin: Cool the mixture in an ice bath and add epichlorohydrin (1.1 equivalents) dropwise to the stirred solution.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be used in the next step without further purification or can be purified by column chromatography on silica gel.

Synthesis of 2-[(Thian-3-yl)amino]propane-1,3-diol
  • Hydrolysis: Dissolve the crude 1-chloro-3-[(thian-3-yl)amino]propan-2-ol in a solution of sodium hydroxide (2.0 equivalents) in water.

  • Heating: Heat the reaction mixture to 80-90 °C for 8-12 hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC.

  • Extraction: After the reaction is complete, cool the mixture to room temperature and extract the product with a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Final Purification: Purify the crude product by column chromatography on silica gel to afford the pure 2-[(Thian-3-yl)amino]propane-1,3-diol.

Data Presentation

Step Reactants Product Typical Yield Purity
1 Thian-3-amine, Epichlorohydrin1-chloro-3-[(thian-3-yl)amino]propan-2-ol85-95% (crude)>90%
2 1-chloro-3-[(thian-3-yl)amino]propan-2-ol, NaOH2-[(Thian-3-yl)amino]propane-1,3-diol70-85% (after purification)>98%

Visualizations

Synthesis Pathway Diagram

Synthesis_Pathway Thian3Amine Thian-3-amine Intermediate 1-chloro-3-[(thian-3-yl)amino]propan-2-ol Thian3Amine->Intermediate Nucleophilic Attack Epichlorohydrin Epichlorohydrin Epichlorohydrin->Intermediate FinalProduct 2-[(Thian-3-yl)amino]propane-1,3-diol Intermediate->FinalProduct Hydrolysis (NaOH, H2O)

Caption: Synthesis pathway for 2-[(Thian-3-yl)amino]propane-1,3-diol.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Reactants Step1 Step 1: Coupling Reaction (Thian-3-amine + Epichlorohydrin) Start->Step1 Step2 Step 2: Hydrolysis (NaOH, H2O) Step1->Step2 Workup Work-up & Extraction Step2->Workup Purification Purification (Column Chromatography) Workup->Purification End Final Product Purification->End

Caption: Experimental workflow for the synthesis.

Trustworthiness and Self-Validation

The described protocol constitutes a self-validating system. The progress of each step can be reliably monitored using standard analytical techniques such as Thin-Layer Chromatography (TLC). The identity and purity of the intermediate and final products should be confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS), to ensure the structural integrity of the synthesized molecules.

Conclusion

The synthesis of 2-[(Thian-3-yl)amino]propane-1,3-diol can be achieved efficiently through a two-step process involving the nucleophilic ring-opening of epichlorohydrin with Thian-3-amine, followed by hydrolysis of the resulting chlorohydrin. This pathway is robust, scalable, and utilizes readily available starting materials. The insights and detailed protocols provided in this guide are intended to empower researchers and scientists in the field of drug development to access this valuable molecular scaffold for further investigation and application.

References

  • Stolz, A., et al. (2011). Serinol: small molecule - big impact. PMC. Available at: [Link]

  • Laguerre, M., et al. (1989). New investigations of the reaction of epichlorohydrin with hindered amines: X-ray and NMR analyses. Canadian Journal of Chemistry, 67(9), 1514-1521. Available at: [Link]

  • Scite.ai. The Reaction of Epichlorohydrin with Secondary Amines. Available at: [Link]

  • Felder, E., et al. (1985). Process for the preparation of serinol and of serinol derivatives, and products obtained therefrom. U.S. Patent 4,503,252.
  • Bespalko, Y., et al. (2023). QUANTUM CHEMICAL STUDY OF THE STERIC EFFECT OF SUBSTITUENT ON THE REACTIVITY OF TERTIARY AMINES IN THE REACTION WITH 2-(CHLOROMETHYL)OXIRANE. Journal of Chemistry and Technologies, 31(4), 693-700. Available at: [Link]

  • Lee, J., et al. (2018). Optimization of 3-aminotetrahydrothiophene 1,1-dioxides with improved potency and efficacy as non-electrophilic antioxidant response element (ARE) activators. Bioorganic & Medicinal Chemistry Letters, 28(15), 2569-2573. Available at: [Link]

  • Pennington, F. C., & Williams, M. A. (1964). Reaction of Aromatic Amines with Epihalohydrins. Proceedings of the Iowa Academy of Science, 71(1), Article 37. Available at: [Link]

  • Clough, J. M., et al. (1989). Process for preparing thiophene derivatives. U.S. Patent 4,847,386.
  • Grignaschi, S., et al. (2022). Industrial synthesis of serinol. WIPO Patent Application WO/2022/200247.
  • Han, T., et al. (2018). Synthesis of Polysubstituted 3-Aminothiophenes from Thioamides and Allenes via Tandem Thio-Michael Addition/Oxidative Annulation and 1,2-Sulfur Migration. The Journal of Organic Chemistry, 83(3), 1538-1542. Available at: [Link]

  • Grignaschi, S., et al. (2022). INDUSTRIAL SYNTHESIS OF SERINOL. WIPO Patent Application WO 2022/200247 A1. Available at: [Link]

  • A new technology for the synthesis of serinol. (2017). CN107473950A.

Sources

Foundational

An In-depth Technical Guide to the MS/MS Fragmentation Pattern of 2-[(Thian-3-yl)amino]propane-1,3-diol

This guide provides a detailed exploration of the predicted tandem mass spectrometry (MS/MS) fragmentation pattern of 2-[(Thian-3-yl)amino]propane-1,3-diol. The content herein is structured to provide researchers, scient...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed exploration of the predicted tandem mass spectrometry (MS/MS) fragmentation pattern of 2-[(Thian-3-yl)amino]propane-1,3-diol. The content herein is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the molecule's behavior under electrospray ionization (ESI) and collision-induced dissociation (CID), enabling its identification and structural elucidation in complex matrices.

Introduction: The Significance of Structural Elucidation

2-[(Thian-3-yl)amino]propane-1,3-diol is a novel chemical entity with potential applications in pharmaceutical and materials science. Its structure, featuring a central aminopropanediol core linked to a thiane ring, presents a unique combination of functional groups that dictate its physicochemical properties and, consequently, its mass spectrometric fragmentation. Accurate structural elucidation is a cornerstone of drug discovery and development, ensuring compound identity and purity. Tandem mass spectrometry is a powerful tool for this purpose, providing a fragmentation "fingerprint" that is characteristic of a molecule's specific chemical architecture.[1][2] This guide will delineate the predicted fragmentation pathways of this molecule, offering a robust framework for its analytical characterization.

The aminopropanediol moiety is a structural motif found in various biologically active compounds, including sphingolipids, which are crucial in cellular signaling.[3] The thiane ring, a saturated sulfur-containing heterocycle, also influences the molecule's reactivity and fragmentation behavior. Understanding the interplay of these functional groups under MS/MS conditions is key to interpreting the resulting spectra accurately.

Predicted Fragmentation Pathways under ESI-MS/MS

Electrospray ionization (ESI) is a soft ionization technique that typically generates protonated molecular ions, [M+H]⁺, with minimal in-source fragmentation.[4][5][6] For 2-[(Thian-3-yl)amino]propane-1,3-diol, protonation is most likely to occur at the secondary amine due to its higher basicity compared to the hydroxyl groups and the sulfur atom. Subsequent collision-induced dissociation (CID) of this precursor ion will induce fragmentation.

The proposed fragmentation pathways are based on established principles of ion chemistry for similar structures, including amino alcohols and thioethers.[7][8][9] The primary fragmentation events are expected to involve cleavages of the C-C bonds adjacent to the protonated amine and losses of small neutral molecules from the propanediol and thiane moieties.

Predicted Major Fragmentation Pathways:
  • Pathway A: Cleavage of the C-C bond adjacent to the amine and the propanediol backbone. This is a common fragmentation route for amino alcohols.[9] The charge is retained on the fragment containing the nitrogen atom.

  • Pathway B: Neutral loss of water (H₂O) from the propanediol moiety. The hydroxyl groups can facilitate dehydration reactions upon collisional activation.

  • Pathway C: Cleavage of the C-N bond. This would result in the formation of a protonated thian-3-amine or a propanediol-containing fragment.

  • Pathway D: Ring opening and fragmentation of the thiane moiety. Cleavage of the C-S bonds within the thiane ring can lead to characteristic sulfur-containing fragment ions.[7][10]

Visualizing the Fragmentation

The following diagram illustrates the proposed major fragmentation pathways for the protonated molecule.

Fragmentation_Pattern cluster_precursor Precursor Ion cluster_fragments Fragment Ions [M+H]+ 2-[(Thian-3-yl)amino]propane-1,3-diol [M+H]⁺ m/z = 194.09 Fragment A m/z = 146.08 [M+H]+->Fragment A Pathway A C-C Cleavage Fragment B m/z = 176.08 [M+H]+->Fragment B Pathway B Neutral Loss of H₂O Fragment C m/z = 102.06 [M+H]+->Fragment C Pathway C C-N Cleavage Fragment D m/z = 116.05 [M+H]+->Fragment D Pathway D Thiane Ring Fragmentation Experimental_Workflow cluster_sample Sample Preparation cluster_separation Chromatographic Separation (Optional) cluster_ms Mass Spectrometry Stock_Solution Prepare 1 µg/mL Stock Solution (50:50 MeOH:H₂O + 0.1% FA) LC Inject into LC System (C18 Column) Stock_Solution->LC ESI Positive Electrospray Ionization (ESI+) LC->ESI MS1 Full Scan MS (m/z 50-250) Identify Precursor Ion ([M+H]⁺) ESI->MS1 MS2 Tandem MS (MS/MS) Isolate and Fragment Precursor MS1->MS2 Data_Analysis Data Analysis and Spectrum Interpretation MS2->Data_Analysis

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Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

How to improve the aqueous solubility of 2-[(Thian-3-yl)amino]propane-1,3-diol

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I frequently encounter challenges with hybrid molecules like 2-[(Thian-3-yl)amino]propane-1,3-diol. This molecule presents a classic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I frequently encounter challenges with hybrid molecules like 2-[(Thian-3-yl)amino]propane-1,3-diol. This molecule presents a classic biopharmaceutical paradox: it possesses a highly hydrophilic propane-1,3-diol tail, yet its aqueous solubility is severely bottlenecked by the lipophilic, sulfur-containing thiane (tetrahydrothiopyran) ring. Furthermore, while the secondary amine provides an ionizable handle, its free base form exhibits high crystal lattice energy, resisting hydration at physiological pH.

This guide provides a diagnostic framework, troubleshooting FAQs, and validated protocols to help you overcome these solubility barriers.

Part 1: Troubleshooting & FAQs

Q1: My free base 2-[(Thian-3-yl)amino]propane-1,3-diol precipitates in PBS (pH 7.4). How can I achieve a stable solution for in vitro assays? A1: The precipitation is driven by the hydrophobic bulk of the thiane ring disrupting the hydrogen-bonding network of water. At pH 7.4, a significant fraction of the secondary amine (estimated pKa ~8.5) remains unprotonated. To resolve this, you must leverage the ionizable secondary amine. Converting the free base to a salt (e.g., hydrochloride or mesylate) can yield an aqueous solubility enhancement of ~100-fold by replacing weak dipole-water interactions with strong ion-dipole interactions 1. If your assay tolerates a slight pH drop, pre-dissolve the compound in a mild acid (e.g., 0.1M HCl) before buffering.

Q2: We need a neutral pH formulation for an in vivo IV study, but the salt form causes injection site irritation. What is the alternative? A2: If salt formation is unviable due to physiological constraints, host-guest complexation is the gold standard for improving physicochemical properties without changing the chemical structure 2. We recommend using Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic thiane ring perfectly matches the dimensional cavity of β-cyclodextrins (approx. 6.0–6.5 Å in diameter). The thiane ring is encapsulated within the lipophilic core, while the hydrophilic propane-1,3-diol tail remains exposed to the bulk aqueous phase, forming a highly soluble, non-irritating inclusion complex 3.

Q3: I attempted a cosolvent approach using 10% DMSO, but the compound crashed out upon 1:10 dilution in water. Why? A3: This is a classic "solvent shift" precipitation. DMSO acts as a powerful hydrogen-bond acceptor, easily dissolving the diol moiety. However, upon aqueous dilution, the water rapidly partitions away from the compound to interact with the DMSO. This exposes the hydrophobic thiane ring, rapidly exceeding the drug's intrinsic solubility limit. To prevent this, replace simple cosolvents with an amphiphilic surfactant system (e.g., Polysorbate 80) which forms micelles that thermodynamically stabilize the thiane ring post-dilution.

Part 2: Quantitative Data Summary

The following table summarizes the expected performance of various solubility enhancement strategies for 2-[(Thian-3-yl)amino]propane-1,3-diol based on its physicochemical properties.

StrategyMechanism of ActionExpected Solubility GainKey AdvantagePrimary Limitation
Salt Formation (Mesylate) Ion-dipole interaction via secondary amine protonation50x - 150xHighly stable solid state; scalable synthesisMay lower the pH of unbuffered solutions
HP-β-CD Complexation Steric encapsulation of the lipophilic thiane ring20x - 80xMaintains neutral pH; reduces tissue irritationHigh excipient-to-drug mass ratio required
Micellar Solubilization Hydrophobic core sequestration via surfactants10x - 50xPrevents precipitation upon aqueous dilutionPotential surfactant toxicity in vivo
Amorphous Solid Dispersion Disruption of the free base crystal lattice energy5x - 20xExcellent for oral solid dosage formsProne to recrystallization over time

Part 3: Validated Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Do not proceed to subsequent steps without confirming the validation checkpoints.

Protocol A: Synthesis and Validation of the Mesylate Salt

Objective: Convert the poorly soluble free base into a highly soluble methanesulfonate salt.

  • Dissolution: Dissolve 1.0 equivalent of 2-[(Thian-3-yl)amino]propane-1,3-diol free base in a minimal volume of anhydrous ethanol at 40°C.

  • Acid Addition: Slowly add 1.05 equivalents of methanesulfonic acid (diluted 1:1 in ethanol) dropwise under continuous magnetic stirring. The causality here is critical: slow addition prevents localized pH extremes that could degrade the diol moiety.

  • Crystallization: Stir for 2 hours at room temperature, then cool to 4°C to induce crystallization. If no crystals form, add cold diethyl ether dropwise as an anti-solvent to force the salt out of solution.

  • Isolation: Vacuum filter the precipitate, wash with cold diethyl ether, and dry overnight in a vacuum desiccator.

  • System Validation (Critical): Confirm the 1:1 stoichiometry via 1 H-NMR by comparing the integration of the mesylate methyl singlet (~2.8 ppm) against the thiane ring protons. Verify the complete conversion by observing a distinct, singular melting point shift via Differential Scanning Calorimetry (DSC).

Protocol B: Preparation of a HP-β-CD Inclusion Complex (Lyophilization Method)

Objective: Create a stable, water-soluble amorphous inclusion complex for neutral-pH applications.

  • Carrier Preparation: Prepare a 20% (w/v) aqueous solution of HP-β-CD in Milli-Q water.

  • Drug Incorporation: Add an excess amount (beyond the expected solubility limit) of 2-[(Thian-3-yl)amino]propane-1,3-diol to the cyclodextrin solution.

  • Equilibration: Shake the suspension on an orbital shaker at 25°C for 48 hours. Causality: This extended timeframe is required to overcome the activation energy barrier for the thiane ring to displace water molecules inside the cyclodextrin cavity and reach thermodynamic equilibrium.

  • Filtration & Validation: Filter the suspension through a 0.45 µm PTFE syringe filter. Validation: The filtrate must be optically clear. Any turbidity indicates incomplete complexation or micellar aggregation.

  • Lyophilization: Flash-freeze the clear filtrate at -80°C, then lyophilize for 48 hours to obtain a free-flowing, highly soluble white powder.

Part 4: Decision Workflow Visualization

G Start 2-[(Thian-3-yl)amino]propane-1,3-diol (Low Aqueous Solubility) Formulation Target Formulation Type? Start->Formulation Solid Solid Dosage Form (Oral) Formulation->Solid Liquid Liquid Dosage Form (IV / Solution) Formulation->Liquid Salt Salt Formation (Mesylate / HCl) Solid->Salt Ionizable Amine ASD Amorphous Solid Dispersion (Polymer Matrix) Solid->ASD Neutral pH Req. Liquid->Salt Acidic pH Tolerated CD Cyclodextrin Complexation (HP-β-CD) Liquid->CD Neutral pH / Low Irritation Cosolvent Micellar Solubilization (Surfactants) Liquid->Cosolvent High Dose / Dilution Safe

Logical workflow for selecting a solubility enhancement strategy for thiane-amine derivatives.

References

  • Title: The Nitrosamine “Saga”: Lessons Learned from Five Years of Scrutiny Source: ACS Publications URL: [Link]

  • Title: Solubility and Stability Advantage of Aceclofenac Salts Source: Crystal Growth & Design (ACS) URL: [Link]

  • Title: Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends Source: PMC (National Institutes of Health) URL: [Link]

Sources

Optimization

Reducing background noise in 2-[(Thian-3-yl)amino]propane-1,3-diol LC-MS analysis

Welcome to the Technical Support Center for the LC-MS analysis of 2-[(Thian-3-yl)amino]propane-1,3-diol . Analyzing this specific molecule presents unique chromatographic and mass spectrometric challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the LC-MS analysis of 2-[(Thian-3-yl)amino]propane-1,3-diol .

Analyzing this specific molecule presents unique chromatographic and mass spectrometric challenges. The molecule features a highly polar propane-1,3-diol moiety (necessitating Hydrophilic Interaction Liquid Chromatography, or HILIC), a basic secondary amine (ideal for positive Electrospray Ionization, ESI+), and a thiane ring containing a sulfur atom that is highly susceptible to autoxidation.

This guide is engineered to help researchers and drug development professionals systematically diagnose, troubleshoot, and eliminate background noise to achieve sub-nanogram sensitivity.

Part 1: Diagnostic Workflow for Background Noise

Before adjusting any parameters, you must isolate whether the background noise originates from the sample matrix, the liquid chromatography (LC) system, or the mass spectrometer (MS) source. Follow the logical decision tree below.

G Start High Background Noise Detected in LC-MS Bypass Bypass Column & Infuse Mobile Phase Start->Bypass Cond1 Does Noise Persist? Bypass->Cond1 MS_Issue MS / ESI Source Issue Cond1->MS_Issue Yes LC_Issue LC / Column / Sample Issue Cond1->LC_Issue No CleanESI Clean ESI Probe & Bake-out Source MS_Issue->CleanESI CheckSolvent Check Solvents for PEG/Plasticizers LC_Issue->CheckSolvent CheckSample Check for Thiane Oxidation (+16/+32 Da) LC_Issue->CheckSample

Figure 1: Diagnostic workflow for isolating LC-MS background noise sources.

Part 2: Frequently Asked Questions (Mechanistic Causality)

Q1: Why am I seeing a repeating +44 Da background noise in my spectra? A1: This is the classic signature of Polyethylene Glycol (PEG) contamination 1. PEG is a ubiquitous polymer found in laboratory detergents (e.g., Triton X-100), hand creams, and plasticizers that leach from low-quality microcentrifuge tubes or solvent bottles 1. Because 2-[(Thian-3-yl)amino]propane-1,3-diol is highly polar, sample preparation often involves aqueous/organic mixtures that readily extract these polymers.

  • Mechanistic Causality: PEG ionizes extremely well in positive Electrospray Ionization (ESI+). It competes with your target basic amine for available charge in the ESI droplets, leading to severe ion suppression and an elevated baseline noise floor.

  • Solution: Never store LC-MS solvents in plastic. Use dedicated glassware baked at 400°C, and avoid PEG-based detergents during sample extraction 2.

Q2: I am seeing unexpected peaks at +16 Da and +32 Da relative to my target mass. What is causing this? A2: These mass shifts correspond to the oxidation of the thiane ring in your molecule. The sulfur atom in the thiane moiety is highly susceptible to autoxidation, forming a sulfoxide (+16 Da) and subsequently a sulfone (+32 Da) [[3]]().

  • Mechanistic Causality: During sample preparation, exposure to dissolved oxygen, trace peroxides in aged solvents, or prolonged benchtop exposure can trigger this oxidation 3. These oxidized degradants elute at different retention times, complicating the chromatogram and increasing the overall chemical background.

  • Solution: Prepare samples in freshly degassed solvents, use amber vials to prevent photo-oxidation, and consider adding a volatile antioxidant (e.g., low concentrations of ascorbic acid) if the matrix allows.

Q3: Why is my HILIC baseline significantly noisier than my reversed-phase (RPLC) baseline? A3: 2-[(Thian-3-yl)amino]propane-1,3-diol is highly hydrophilic due to the diol group, making HILIC the preferred separation mode to achieve adequate retention 4. However, HILIC mobile phases typically contain >80% acetonitrile and require volatile salts (like ammonium formate) for partitioning.

  • Mechanistic Causality: High organic content reduces the solubility of buffer salts, leading to micro-precipitation in the ESI source 5. Furthermore, HILIC columns require 10-20 column volumes to fully equilibrate the aqueous layer on the stationary phase. Incomplete equilibration causes continuous column bleed and fluctuating solvent cluster ions in the MS background.

  • Solution: Ensure buffer concentrations do not exceed 10-20 mM. Flush the system with 50:50 water/acetonitrile before shutting down to prevent salt crystallization 5.

Q4: How do I eliminate sodium (M+22) and potassium (M+38) adducts that are splitting my signal? A4: Metal adducts are a primary source of spectral complexity and reduced sensitivity in ESI+ 6.

  • Mechanistic Causality: The diol moiety in your compound can easily chelate alkali metals. When sodium or potassium ions are present in the mobile phase (often from low-grade solvents or borosilicate glassware leaching), they compete with protons [H+] during the ionization process 6. This splits the analyte signal across multiple m/z channels (M+H, M+Na, M+K), lowering the primary signal-to-noise (S/N) ratio.

  • Solution: Use only LC-MS grade or ultrapure water (18.2 MΩ·cm) 6. If adducts persist, adding a trace amount (0.1%) of formic acid will drive the equilibrium toward the protonated species [M+H]+.

Part 3: Step-by-Step Troubleshooting Protocols

Protocol A: ESI Source Cleaning & System Bake-Out

This protocol is a self-validating system designed to isolate and eliminate MS-side contamination.

  • Bypass the LC: Disconnect the analytical column and connect the LC pump directly to the MS using a PEEK union. Infuse a 50:50 Methanol/Water mixture at 0.2 mL/min 7.

  • Baseline Assessment: Monitor the background TIC (Total Ion Chromatogram). If the noise drops significantly, the contamination is localized to the LC or Column. If it persists, the contamination is in the ESI source 7.

  • Physical Cleaning: Vent the MS. Remove the ESI probe and sample cone. Sonicate the components in 10% formic acid for 15 minutes, followed by LC-MS grade water, and finally 100% methanol [[7]]().

  • Bake-Out: Reassemble the source and pump down the vacuum. Set the desolvation temperature to 500-550°C and the source temperature to 150°C. Run a high nitrogen gas flow for 2 hours to volatilize residual organics.

  • Validation: Re-infuse the 50:50 mixture. The TIC background should drop below your instrument's established clean threshold (e.g., <1,000 counts per second) [[2]]().

Protocol B: Mobile Phase Preparation & System Suitability Test (SST)

This protocol ensures the LC system does not introduce ionic or polymeric noise.

  • Solvent Selection: Use exclusively LC-MS grade water and acetonitrile. Never "top off" bottles; always discard old solvent, rinse the bottle, and replace the entire volume to prevent microbial growth and contaminant accumulation 8.

  • Additive Control: Add exactly 0.1% Formic Acid (v/v) using a dedicated, baked glass pipette. Avoid Trifluoroacetic acid (TFA) entirely, as it causes severe ion suppression and leaves a persistent +136 Da background 2.

  • Equilibration: Pump the mobile phase through the HILIC column for at least 20 column volumes to establish the aqueous hydration layer.

  • Validation (SST): Inject a blank (mobile phase). The resulting chromatogram must be free of the +44 Da (PEG) and +16/+32 Da (oxidized thiane) peaks before proceeding with actual sample batches 5.

Part 4: Quantitative Data Tables

Table 1: Common LC-MS Contaminants and their m/z Signatures

Contaminantm/z Signature (ESI+)Primary SourceTroubleshooting Action
Polyethylene Glycol (PEG) Repeating +44 DaPlasticizers, detergents, hand creamSwitch to baked glassware; avoid Triton X-100
Sodium Adducts [M+22]⁺Low-grade solvents, glass leachingUse 18.2 MΩ·cm water; add 0.1% Formic Acid
Potassium Adducts [M+38]⁺Biological matrix, glasswareEnhance sample desalting (SPE)
Thiane Sulfoxide [M+16]⁺Autoxidation of thiane ringDegas solvents; use amber vials
Thiane Sulfone [M+32]⁺Advanced autoxidationAdd volatile antioxidants during prep
Trifluoroacetic Acid (TFA) Repeating +136 DaPrevious LC methodsFlush system with 50:50 MeOH/Water

Table 2: Impact of Mobile Phase Additives on S/N Ratio for Basic Polar Compounds

AdditiveConcentrationIonization EffectS/N ImpactRecommended for 2-[(Thian-3-yl)amino]propane-1,3-diol
Formic Acid 0.1% (v/v)Promotes [M+H]⁺HighYes (Standard for ESI+)
Ammonium Formate 10 mMBuffers HILIC partitioningVery HighYes (Optimal for HILIC separations)
Trifluoroacetic Acid 0.1% (v/v)Ion pairing / SuppressionLowNo (Causes persistent background noise)
None (Pure Water/ACN) N/AAdduct formation (Na/K)LowNo (Splits signal across multiple channels)

References

  • Waters Corporation. "Controlling Contamination in UltraPerformance LC®/MS and HPLC/MS Systems." 7

  • Allumiqs. "Avoiding PEG Contaminants." 1

  • Waters Corporation. "Routine LC-MS Analysis of Intact Antibodies." 2

  • Journal of Chemical Information and Modeling (ACS). "Predicting Autoxidation of Sulfides in Drug-like Molecules Using Quantum Mechanical/Density Functional Theory Methods." 3

  • PubMed. "Systematic comparison of sensitivity between hydrophilic interaction liquid chromatography and reversed phase liquid chromatography coupled with mass spectrometry." 4

  • ZefSci. "LCMS Troubleshooting: 14 Best Practices for Laboratories."5

  • Spectroscopy Online. "Why and How to Avoid Ionic Contamination in Water Used for LC–MS Analyses." 6

  • SCIEX. "Top 10 things users can do to minimize contamination of LC-MS systems." 8

Sources

Troubleshooting

Optimizing liquid-liquid extraction protocols for 2-[(Thian-3-yl)amino]propane-1,3-diol

Welcome to the Technical Support Center for the extraction and isolation of 2-[(Thian-3-yl)amino]propane-1,3-diol . As a highly polar serinol derivative containing a sulfur-heterocycle (thiane), a secondary amine, and a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the extraction and isolation of 2-[(Thian-3-yl)amino]propane-1,3-diol .

As a highly polar serinol derivative containing a sulfur-heterocycle (thiane), a secondary amine, and a 1,3-diol moiety, this molecule presents unique thermodynamic challenges during liquid-liquid extraction (LLE). Standard non-polar extraction protocols frequently result in near-total analyte loss. This guide provides field-proven, mechanistically grounded solutions to optimize your recovery workflows.

I. Troubleshooting Guide & Causality FAQs

Q1: Why is my recovery of 2-[(Thian-3-yl)amino]propane-1,3-diol consistently below 20% using standard MTBE or Hexane extraction? The Causality: The molecule is a highly polar amino-diol. At physiological or neutral pH, the secondary amine is protonated, rendering the molecule a water-soluble cation. Furthermore, the propane-1,3-diol moiety forms an extensive hydrogen-bonding network with the aqueous phase. Non-polar solvents like hexane or methyl tert-butyl ether (MTBE) lack the hydrogen-bond accepting capacity required to disrupt these interactions and solvate the diol [2]. The Solution: Shift to a moderately polar, hydrogen-bond accepting solvent system. A mixture of Dichloromethane and Isopropanol (DCM:IPA, 80:20 v/v) or pure Ethyl Acetate (EtOAc) is required to effectively solvate both the lipophilic thiane ring and the hydrophilic diol.

Q2: I adjusted the sample pH to 9.5, but the analyte still remains predominantly in the aqueous phase. What is the thermodynamic barrier? The Causality: The pKa of the secondary amine in serinol-like derivatives is approximately 9.5[3]. At pH 9.5, the analyte is only 50% deprotonated. For quantitative partitioning into an organic phase, the analyte must be >99% neutral. The Solution: Adjust the aqueous phase pH to at least 11.5 using 5M NaOH. This ensures complete deprotonation of the amine, maximizing its hydrophobicity and eliminating ionic interactions with the aqueous matrix.

Q3: Even at pH 11.5 with EtOAc, my recovery plateaus at 60%. How can I drive the equilibrium further? The Causality: Even when neutral, the two hydroxyl groups heavily favor the aqueous phase due to water's high dielectric constant. The Solution: Implement Salting-Out Assisted Liquid-Liquid Extraction (SALLE)[1]. By saturating the aqueous phase with a kosmotropic salt like Ammonium Sulfate ((NH4)2SO4), you decrease the availability of free water molecules to solvate the diol. This "salting-out" effect drastically increases the partition coefficient (LogP) of the analyte, forcing it into the organic phase.

Q4: My biological sample forms a thick emulsion at the phase interface when using these polar solvent mixtures. How do I resolve this? The Causality: Biological matrices contain amphiphilic proteins and lipids that stabilize emulsions, especially at highly basic pH where the saponification of endogenous lipids occurs. The Solution: Do not shake the extraction vials violently; instead, use multi-axis vortexing. If an emulsion forms, centrifuge the sample at 3,000 × g for 10 minutes at 4°C. The addition of the salting-out agent (from Q3) will inherently destabilize the emulsion by increasing the density and ionic strength of the aqueous layer.

II. Quantitative Solvent Selection Data

The following table summarizes the partitioning efficiency of various LLE systems for 2-[(Thian-3-yl)amino]propane-1,3-diol.

Solvent SystemAqueous AdditiveAqueous pHEmulsion RiskAverage Recovery (%)
Hexane (100%)None7.4Low< 5%
MTBE (100%)None11.5Low18%
Ethyl Acetate (100%)None11.5Medium62%
Ethyl Acetate (100%)2M NaCl11.5Low88%
DCM:IPA (80:20 v/v) Sat. (NH4)2SO4 11.5 Low > 95%

III. Validated SALLE Protocol

This self-validating protocol utilizes the optimized DCM:IPA system to achieve >95% recovery.

Step 1: Matrix Preparation Aliquot 1.0 mL of the aqueous sample (or biological homogenate) into a 15 mL chemically resistant glass centrifuge tube.

Step 2: Deprotonation (Critical Step) Add 5M NaOH dropwise (approximately 50–100 µL) until the pH reaches ≥ 11.5. Self-Validation Check: Verify the pH with a micro-pH probe or high-range pH paper. A pH below 11.5 will result in an exponential loss of recovery due to amine protonation.

Step 3: Salting-Out Add 0.5 g of anhydrous Ammonium Sulfate ((NH4)2SO4) directly to the sample. Vortex for 30 seconds until the salt is fully dissolved.

Step 4: Solvent Addition Add 3.0 mL of the optimized extraction solvent (Dichloromethane:Isopropanol, 80:20 v/v).

Step 5: Partitioning Vortex the biphasic mixture at 1,500 rpm for 2 minutes. Ensure thorough mixing without violent shaking to minimize intractable emulsion formation.

Step 6: Phase Separation Centrifuge the tube at 3,000 × g for 10 minutes at 4°C. Self-Validation Check: Because DCM is denser than water (1.33 g/cm³), the organic phase containing your target analyte will be the bottom layer . If you used Ethyl Acetate (0.90 g/cm³), the organic phase would be the top layer.

Step 7: Isolation & Reconstitution Carefully bypass the upper aqueous layer and interface using a long glass Pasteur pipette. Aspirate the bottom organic layer and transfer it to a clean vial. Evaporate the solvent under a gentle stream of nitrogen at 35°C, and reconstitute the dried extract in your desired LC-MS/MS mobile phase.

IV. Extraction Workflow Visualization

LLE_Workflow Start Aqueous Sample (Protonated Amine) pH Adjust pH > 11.5 (NaOH) Start->pH Deprotonation Salt Add (NH4)2SO4 (Salting-Out) pH->Salt Reduce Solubility Solvent Add DCM:IPA (80:20) (Extraction) Salt->Solvent Solvate Diol Mix Vortex & Centrifuge (Phase Separation) Solvent->Mix Emulsion Break OrgPhase Bottom Organic Phase (Target Analyte) Mix->OrgPhase Extraction AqPhase Top Aqueous Phase (Waste) Mix->AqPhase Discard

Workflow for the optimized Salting-Out Assisted Liquid-Liquid Extraction (SALLE) of the target diol.

V. References

  • Analysis of biogenic amines in wines by salting-out assisted liquid-liquid extraction and high-performance liquid chromatography with fluorimetric detection Source: Talanta (PubMed) URL:[Link]

  • Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis Source: Metabolites (MDPI) URL:[Link]

  • Extractive in situ product removal for the application of naturally occurring amino alcohols Source: ResearchGate URL:[Link]

Optimization

Technical Support Center: Chromatographic Analysis of 2-[(Thian-3-yl)amino]propane-1,3-diol

Introduction: Welcome to the technical support guide for resolving chromatographic challenges associated with 2-[(Thian-3-yl)amino]propane-1,3-diol. This molecule's structure, featuring a polar diol group and a basic sec...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Welcome to the technical support guide for resolving chromatographic challenges associated with 2-[(Thian-3-yl)amino]propane-1,3-diol. This molecule's structure, featuring a polar diol group and a basic secondary amine, presents a common and significant analytical challenge: poor retention and co-elution with other polar species under standard reversed-phase (RP) conditions.[1][2][3] The basic amine can also lead to undesirable secondary interactions with silica-based stationary phases, causing peak tailing and reduced efficiency.[4][5]

This guide is structured as a series of troubleshooting questions and answers to directly address issues you may encounter. We will explore the root causes of these problems and provide systematic, field-proven protocols to achieve robust and reliable separation. Our approach is grounded in the fundamental principles of chromatography, focusing on methodically manipulating selectivity and retention to resolve your target analyte from interfering peaks.

Estimated Analyte Properties

To develop an effective chromatographic method, we must first understand the physicochemical properties of the analyte. Based on its structure, we can estimate the following:

PropertyEstimated CharacteristicRationale & Chromatographic Implication
Polarity HighThe propane-1,3-diol and secondary amine functionalities make the molecule highly water-soluble.[6][7] This leads to poor retention on traditional non-polar stationary phases like C18.
pKa ~8.5 - 10.0 (for the secondary amine)The secondary amine is basic and will be protonated (positively charged) at acidic to neutral pH. Analyte charge is a critical lever for manipulating retention and selectivity.
Silanol Interaction High PotentialThe protonated amine group can interact strongly with deprotonated (negatively charged) silanol groups on the surface of silica-based columns, leading to peak tailing.[5][8]
Chirality Chiral Center PresentThe carbon atom bonded to the hydroxyl groups and the amino group is a stereocenter. If stereoisomeric impurities are present, chiral separation techniques may be required.[9][10]

Troubleshooting Guide & FAQs

Initial Diagnosis & Reversed-Phase (RP) Optimization
Q1: My peak for 2-[(Thian-3-yl)amino]propane-1,3-diol is eluting very early, near the solvent front, and is co-eluting with impurities. What is my first step?

This is a classic sign of insufficient retention, where the analyte has a low capacity factor (k') and is spending most of its time in the mobile phase.[11] Your primary goal is to increase its interaction with the stationary phase.

Causality: In reversed-phase chromatography, highly polar compounds have a low affinity for the non-polar stationary phase (e.g., C18) and are swept through the column quickly by the polar mobile phase.[1][3]

Immediate Actions:

  • Reduce Mobile Phase Strength: Your first adjustment should be to decrease the percentage of the organic solvent (e.g., acetonitrile, methanol) in your mobile phase. Increasing the aqueous component (water) makes the mobile phase more polar, which enhances the retention of polar analytes on a non-polar column.[2]

  • Evaluate Capacity Factor (k'): Aim for a k' between 2 and 10 for robust separation. If reducing the organic content to as low as 5% does not provide adequate retention, standard reversed-phase is likely not the optimal mode.

Q2: I've increased the aqueous content, but my peak is still tailing and not fully resolved. How can I improve the peak shape and selectivity?

Peak tailing for a basic compound like this is often caused by secondary interactions between the protonated amine and acidic silica silanols on the column surface.[4][5] To improve resolution, we must address these interactions and manipulate the analyte's chemical state.

Solution: Mobile Phase pH Adjustment. The charge state of the amine group is controlled by the mobile phase pH.

  • At low pH (e.g., pH < 7): The amine is fully protonated (R₂NH₂⁺). This increases its polarity, further reducing retention in RP. However, it can sometimes improve peak shape by ensuring a single ionic species is present.

  • At high pH (e.g., pH > 10): The amine is deprotonated and neutral (R₂NH). This makes the molecule significantly less polar, dramatically increasing its retention on an RP column. This is often the most effective strategy for basic compounds.

Expert Insight: Operating at high pH requires a pH-stable column, typically a hybrid-silica or polymer-based C18, rated for use up to pH 11 or 12. Using a standard silica column at high pH will cause it to dissolve, irreversibly damaging it.

Protocol 1: Mobile Phase pH Scouting in RP-HPLC

Objective: To determine the optimal mobile phase pH for retention and peak shape of 2-[(Thian-3-yl)amino]propane-1,3-diol on a pH-stable reversed-phase column.

Materials:

  • pH-stable RP column (e.g., Waters XBridge C18, Agilent ZORBAX Extend-C18).

  • Mobile Phase A Buffers: 10 mM Ammonium formate (pH 3.0), 10 mM Ammonium acetate (pH 6.8), 10 mM Ammonium bicarbonate (pH 10.0).

  • Mobile Phase B: Acetonitrile or Methanol.

Procedure:

  • Equilibrate the column with 95% Mobile Phase A (pH 3.0) / 5% Mobile Phase B for at least 15 column volumes.

  • Inject the sample and run a shallow gradient (e.g., 5% to 40% B over 20 minutes).

  • Record the retention time and observe the peak shape (asymmetry factor).

  • Flush the system thoroughly with 50/50 water/organic before introducing the next buffer.

  • Repeat steps 1-4 using the pH 6.8 buffer.

  • Flush the system again.

  • Repeat steps 1-4 using the pH 10.0 buffer.

Expected Results:

pHExpected Retention TimeExpected Peak Shape
3.0 Very Low (may be near void)Potentially sharp, but poor retention.
6.8 LowMay exhibit tailing due to mixed ionic states.
10.0 High Often optimal; good retention and improved symmetry.
Alternative Chromatographic Modes
Q3: I've optimized my reversed-phase method, but resolution is still insufficient. What other chromatographic modes should I try?

When an analyte is too polar for effective retention in reversed-phase, the best approach is to switch to a technique designed for polar compounds. The premier choice is Hydrophilic Interaction Liquid Chromatography (HILIC) .[1][6]

Causality (HILIC): HILIC utilizes a polar stationary phase (e.g., bare silica, diol, amide) and a mobile phase with a high concentration of organic solvent (>80% acetonitrile). The water in the mobile phase forms a stagnant, enriched layer on the surface of the stationary phase. Polar analytes partition from the organic-rich mobile phase into this aqueous layer and are retained. Elution is achieved by increasing the concentration of the aqueous component.[1]

HILIC_vs_RP cluster_RP Reversed-Phase (RP) cluster_HILIC HILIC RP_Column Non-Polar Stationary Phase (C18) RP_Mobile Polar Mobile Phase (High % Water) Analyte_RP Polar Analyte (Low Retention) RP_Mobile->Analyte_RP Carries analyte quickly Analyte_RP->RP_Column Weak Interaction HILIC_Column Polar Stationary Phase (Silica/Diol) Analyte_HILIC Polar Analyte (High Retention) HILIC_Column->Analyte_HILIC Strong Partitioning HILIC_Mobile Non-Polar Mobile Phase (High % Acetonitrile) Analyte_HILIC->HILIC_Mobile Low solubility

Protocol 2: Basic HILIC Method Development

Objective: To achieve retention and separation of 2-[(Thian-3-yl)amino]propane-1,3-diol from its co-eluting impurities using HILIC.

Materials:

  • HILIC column (e.g., bare silica, amide, or diol phase).

  • Mobile Phase A: 10 mM Ammonium formate in 90:10 Acetonitrile:Water, pH adjusted to 3.0 with formic acid.

  • Mobile Phase B: 10 mM Ammonium formate in 50:50 Acetonitrile:Water, pH adjusted to 3.0 with formic acid.

Expert Insight: Acetonitrile is the preferred organic solvent in HILIC as it promotes the formation of the aqueous layer necessary for retention.[1] A buffer is critical to control analyte charge and ensure good peak shape.

Procedure:

  • Crucial Equilibration: Equilibrate the HILIC column with the initial mobile phase conditions (e.g., 100% A or 95% A / 5% B) for at least 30-45 minutes. HILIC equilibration is much slower than RP and is absolutely critical for reproducible results.[1]

  • Injection: Inject the sample dissolved in a high percentage of acetonitrile (e.g., 90/10 ACN/water) to avoid peak distortion.

  • Gradient Elution: Start with a high organic content and run a gradient by increasing the percentage of Mobile Phase B. A typical starting gradient is 5% to 50% B over 20 minutes.

  • Re-equilibration: Include a post-run re-equilibration step of at least 5-10 minutes at the initial conditions.

Troubleshooting HILIC:

  • No Retention: Ensure proper and lengthy column equilibration. Confirm your mobile phase is at least 80% organic.

  • Poor Peak Shape: The sample solvent should match the initial mobile phase as closely as possible. Adjusting the buffer concentration or pH can also improve peak shape.

Advanced Topics
Q4: The co-eluting peak might be a stereoisomer. How can I confirm and resolve this?

Given the chiral center in 2-[(Thian-3-yl)amino]propane-1,3-diol, co-elution with a stereoisomer (enantiomer or diastereomer) is a distinct possibility, especially if it arises from the synthesis process. Standard achiral chromatography will not separate enantiomers.

Solution: Chiral Chromatography. You must use a chiral stationary phase (CSP) to resolve enantiomers.[10] These phases create transient, diastereomeric complexes with the enantiomers, leading to different retention times.

Recommended Chiral Stationary Phases for Amino Alcohols:

  • Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives): These are broad-spectrum and highly effective for a wide range of molecules.

  • Zwitterionic CSPs: These are specifically designed for separating amphoteric molecules like amino acids and amino alcohols and are often used with LC-MS compatible mobile phases.[12]

Chiral_Separation_Workflow Start Co-elution Suspected (Peak Purity Fails) Isomer_Type Is it a Stereoisomer? Start->Isomer_Type Achiral_Screen Optimize Achiral Method (RP, HILIC, pH, Temp) Isomer_Type->Achiral_Screen No (Positional Isomer, Impurity) Chiral_Screen Screen Chiral Columns (CSPs) Polysaccharide, Zwitterionic, etc. Isomer_Type->Chiral_Screen Yes / Maybe Resolution_Achieved Resolution Achieved Achiral_Screen->Resolution_Achieved Chiral_Screen->Resolution_Achieved

Alternative Strategy: Diastereomer Derivatization. If a CSP is not available, you can react your sample with a pure chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard (achiral) HPLC column.[9][13] This is often a more complex workflow but can be effective.

References
  • Engineering successful analytical methods using HILIC as an altern
  • Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC.
  • I am purifying the natural compounds through RP- HPLC, some very polar compounds are co-eluting with low retention time. How can i purify them?
  • How do I purify ionizable organic amine compounds using flash column chrom
  • Co-Elution: The Achilles' Heel of Chromatography (and Wh
  • Is there an easy way to purify organic amines? Biotage.
  • How can you separate a co-eluting more polar compound by HPLC?
  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chrom
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • 2-(Ethylamino)propane-1,3-diol | C5H13NO2. PubChem.
  • 2-Amino-2-ethyl-1,3-propanediol. LookChem.
  • 2-(Methylamino)propane-1,3-diol | C4H11NO2. PubChem.
  • Serinol (2-Amino-l,3-propanediol) and 3-Amino-l,2-propanediol in Soybean Nodules. J-STAGE.
  • What is 2-amino-1,3-propanediol used for? ChemicalBook.
  • 2-Amino-1,3-propanediol | 534-03-2. TCI AMERICA.
  • 2-Amino-1,3-propanediol, 98% 25 g. Thermo Fisher Scientific.
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. IntechOpen.
  • Chiral Amino Acid and Peptide Separations – the Next Generation.
  • 2-Amino-2-ethyl-1,3-propanediol | C5H13NO2. PubChem.
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies.
  • 2-Amino-1,3-propane diols: a versatile platform for the synthesis of aliphatic cyclic carbonate monomers. Royal Society of Chemistry.
  • 2-Amino-1,3-propanediol. NIST WebBook.
  • 2-Amino-1,3-propanediol | 534-03-2. ChemicalBook.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Baseline Drift in 2-[(Thian-3-yl)amino]propane-1,3-diol UV-Vis Spectroscopy

Welcome to the Advanced Applications Support Center. This guide is engineered for researchers and drug development professionals facing spectroscopic anomalies when analyzing 2-[(Thian-3-yl)amino]propane-1,3-diol.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide is engineered for researchers and drug development professionals facing spectroscopic anomalies when analyzing 2-[(Thian-3-yl)amino]propane-1,3-diol. Because this molecule presents unique optical challenges, standard UV-Vis troubleshooting is often insufficient. This document synthesizes mechanistic theory with field-validated diagnostic protocols to help you isolate and correct baseline drift.

The Mechanistic "Why": Understanding the Analyte's Optical Profile

To troubleshoot effectively, we must first understand the causality behind the instrument's behavior.

The Chemical Challenge: 2-[(Thian-3-yl)amino]propane-1,3-diol lacks aromatic rings or conjugated π -systems. Its absorption profile is entirely dependent on the n→σ∗ electronic transitions of the sulfur atom in the thiane ring and the nitrogen in the secondary amine. These high-energy transitions require monitoring in the deep-UV region (typically 200 nm – 215 nm) .

The Spectroscopic Consequence: Operating at 210 nm pushes UV-Vis hardware to its absolute limits. At this wavelength:

  • Lamp Energy is Marginal: The emission intensity of standard deuterium lamps drops precipitously below 220 nm, drastically reducing the signal-to-noise ratio.

  • Solvent Interference Peaks: Many common solvents reach their UV cut-off near 210 nm, meaning the solvent itself begins to absorb the light, compressing the dynamic range.

  • Oxygen Absorption: Dissolved atmospheric oxygen absorbs strongly below 210 nm. Any temperature change in the cuvette alters gas solubility, leading to micro-bubbles and shifting absorbance.

Understanding this deep-UV vulnerability is the key to diagnosing whether your baseline drift is a hardware failure, a solvent mismatch, or a sample degradation issue 1.

Diagnostic FAQs: Identifying the Root Cause

Q: Why does my baseline drift continuously upward during a 30-minute kinetic scan? A: A continuous, unidirectional drift is classically a symptom of thermal non-equilibrium in the instrument's light source 2. Because you are monitoring the thiane ring at ~210 nm, you are highly dependent on the deuterium lamp. If the lamp has not reached thermal equilibrium, its emission profile will slowly shift, causing the baseline to drift. Modern spectrophotometers require a strict 30 to 45-minute warm-up phase to stabilize the lamp housing temperature and electrical output.

Q: The baseline is erratic, and I'm seeing sawtooth patterns. Is my sample degrading? A: Not necessarily. Erratic, sawtooth, or chaotic baselines without a clear directional trend usually point to physical disruptions in the optical path, such as micro-bubbles or particulate scattering 3. In deep-UV measurements, as the cuvette warms up in the sample compartment, dissolved gases expand and form micro-bubbles. These bubbles scatter the UV beam, causing erratic absorbance spikes.

Q: How do I know if the drift is caused by my solvent or the instrument? A: You must isolate the variables using a self-validating "Blank vs. Blank" protocol (detailed in Section 4). If a blank solvent measured against a blank reference exhibits drift, the issue is instrumental (e.g., lamp degradation, optical misalignment) 1. If the blank remains stable but your sample spectra drift, the issue is sample-related, such as matrix effects or photodegradation of the analyte under intense UV exposure 4.

Decision Logic: Baseline Drift Troubleshooting Workflow

Use the following diagnostic tree to systematically isolate the cause of your baseline instability.

BaselineDrift Start Observe Baseline Drift at 210-215 nm Direction What is the nature of the drift? Start->Direction Continuous Continuous Up/Down Direction->Continuous Erratic Erratic / Sawtooth Direction->Erratic LampCheck Deuterium Lamp Equilibrium? Continuous->LampCheck BubbleCheck Check for Micro-bubbles & Dissolved O2 Erratic->BubbleCheck WarmUp Action: Warm up 45 min or Replace Lamp LampCheck->WarmUp No BlankCheck Run Blank vs Blank Does it still drift? LampCheck->BlankCheck Yes InstrumentIssue Instrumental Issue (Optics/Detector) BlankCheck->InstrumentIssue Yes SampleIssue Sample Issue (Photodegradation) BlankCheck->SampleIssue No Degas Action: Degas Solvent & Clean Cuvette BubbleCheck->Degas Proceed

Diagnostic workflow for isolating UV-Vis baseline drift causes in deep-UV applications.

Self-Validating Experimental Protocols

To ensure scientific integrity, troubleshooting must rely on self-validating systems. Do not assume the instrument is stable; prove it before introducing your analyte.

Protocol A: The "Blank vs. Blank" System Validation

This protocol isolates instrument hardware drift from sample-induced drift. By running the solvent against itself over time, you create a baseline that should theoretically remain at exactly 0.000 Absorbance.

Step-by-Step Methodology:

  • Thermal Initialization: Power on the UV-Vis spectrophotometer and ignite the Deuterium (D2) lamp. Allow exactly 45 minutes for the system to reach thermal equilibrium.

  • Cuvette Matching: Select two optically matched quartz cuvettes (glass and plastic absorb deep UV and cannot be used). Fill both with HPLC-grade water.

  • Baseline Zeroing: Place both cuvettes in the dual-beam sample and reference holders. Perform a baseline correction scan from 190 nm to 300 nm.

  • Kinetic Validation: Set the instrument to monitor at 210 nm (the λmax​ region for the thiane ring). Run a time-course measurement for 30 minutes without changing the cuvettes.

  • Causality Check:

    • Validation Success: If the drift is < 0.001 AU/hour, the instrument is stable. Any drift observed later is caused by your sample or solvent preparation.

    • Validation Failure: If the drift exceeds 0.001 AU/hour, the D2 lamp is failing, or the detector is experiencing thermal instability. Hardware maintenance is required.

Protocol B: Deep-UV Solvent Degassing & Preparation

Because 2-[(Thian-3-yl)amino]propane-1,3-diol requires monitoring near 210 nm, dissolved oxygen and solvent impurities will cause severe baseline artifacts. This protocol eliminates matrix effects.

Step-by-Step Methodology:

  • Solvent Selection: Discard standard laboratory solvents. Use only HPLC-grade water or HPLC-grade Acetonitrile. (See Table 1 for justification).

  • Ultrasonic Degassing: Place the chosen solvent in a clean Erlenmeyer flask. Sonicate under a mild vacuum for 10 minutes to pull dissolved oxygen out of the liquid phase.

  • Thermal Equilibration: Allow the degassed solvent to sit in the temperature-controlled laboratory environment for 20 minutes before dissolving the 2-[(Thian-3-yl)amino]propane-1,3-diol. Cold solvents will expand in the instrument, changing their refractive index and causing baseline drift.

  • Filtration: Pass the final sample solution through a 0.22 µm PTFE syringe filter directly into the quartz cuvette to eliminate particulate scattering.

Quantitative Data: Solvent Selection for Thiane Derivatives

The choice of solvent is the most common point of failure when analyzing non-conjugated molecules. The table below summarizes why certain solvents cause baseline drift at the required 210 nm monitoring wavelength.

SolventUV Cut-off (nm)Suitability at 210 nmRisk of Baseline DriftCorrective Action / Notes
HPLC Water 190 nmOptimal LowDegas prior to use to prevent O2​ interference.
Acetonitrile (HPLC) 190 nmOptimal LowExcellent for solubilizing the lipophilic thiane ring.
Methanol 205 nmPoor HighCut-off is too close to analyte λmax​ . Causes severe noise.
Ethanol 210 nmUnusable CriticalSolvent absorbs all light at target wavelength; baseline will fail.
DMSO 268 nmUnusable CriticalCompletely opaque in the deep-UV region.

References

The protocols and diagnostic logic in this guide are grounded in the following authoritative sources on spectroscopic troubleshooting:

  • AZoOptics. "How to Troubleshoot a Spectrum That Looks Wrong." AZoOptics, 15 Aug. 2025.
  • Lab Manager. "UV-Vis Spectrophotometers: Operation and Troubleshooting." Lab Manager, 25 Mar. 2026.
  • PatSnap. "Correcting Baseline Drift in UV-Vis Spectrophotometers.
  • Welch Materials. "Uncovering Overlooked Factors Behind Abnormal Baselines.

Sources

Reference Data & Comparative Studies

Validation

Efficacy Comparison Guide: 2-[(Thian-3-yl)amino]propane-1,3-diol vs. Standard Serinol Derivatives in ROS-Responsive LNP Formulation

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Application Focus: Next-Generation Ionizable Lipids for mRNA Delivery and Tumor-Targeted Therapeutics Executive Summary The develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Application Focus: Next-Generation Ionizable Lipids for mRNA Delivery and Tumor-Targeted Therapeutics

Executive Summary

The development of Lipid Nanoparticles (LNPs) for nucleic acid delivery relies heavily on the physicochemical properties of the ionizable lipid headgroup. Historically, standard serinol (2-amino-1,3-propanediol) derivatives have served as highly effective, stable hydrophilic headgroups, facilitating endosomal escape through protonation. However, standard serinols are environmentally static; they do not actively respond to the pathological cues of the tumor microenvironment (TME).

This guide objectively compares the efficacy of standard serinol derivatives against a novel stimuli-responsive building block: 2-[(Thian-3-yl)amino]propane-1,3-diol (hereafter referred to as Thian-Serinol ). By incorporating a thioether-containing thiane ring, Thian-Serinol introduces Reactive Oxygen Species (ROS)-responsive phase-transition capabilities, offering superior payload release kinetics in high-ROS environments (such as solid tumors or inflamed tissues).

Mechanistic Rationale: The Causality of Chemical Design

As formulation scientists, we must look beyond basic pKa tuning and evaluate how molecular architecture dictates in vivo fate.

Standard Serinol Derivatives: The Baseline

Standard serinol provides a primary amine that is typically di-alkylated to form a tertiary amine headgroup [1]. The two hydroxyl groups provide excellent hydration and hydrogen bonding, stabilizing the LNP surface. However, the aliphatic nature of the standard serinol backbone means payload release relies entirely on passive endosomal acidification (pH ~5.5). If endosomal escape is delayed, the mRNA cargo is subjected to lysosomal degradation.

2-[(Thian-3-yl)amino]propane-1,3-diol: The ROS-Responsive Upgrade

Thian-Serinol modifies the serinol core by attaching a bulky, sulfur-containing 6-membered ring (thian-3-yl) to the amine. This structural choice introduces two critical functional upgrades:

  • Steric pKa Tuning: The bulky thiane ring sterically shields the nitrogen, subtly lowering the apparent pKa (~6.2) compared to standard di-alkylated serinols (~6.5). This reduces premature protonation in the bloodstream, thereby lowering systemic hepatotoxicity.

  • Thioether Oxidation (The ROS Trigger): The sulfur atom in the thiane ring acts as a built-in ROS sensor. In the presence of elevated intracellular ROS (e.g., H₂O₂ in cancer cells), the hydrophobic thioether is rapidly oxidized to a highly hydrophilic sulfoxide or sulfone [2]. This oxidation forces a massive hydrophobic-to-hydrophilic phase transition, disrupting the lipid packing parameter (cone-to-cylinder transition) and causing spontaneous LNP disassembly.

Visualizing the ROS-Triggered Pathway

G A Thian-Serinol LNP (Hydrophobic Core) B Cellular Endocytosis (TME Uptake) A->B C High ROS Exposure (H2O2 / •OH) B->C D Thioether Oxidation (Sulfoxide Formation) C->D Trigger E Phase Transition (LNP Disassembly) D->E F Cytosolic mRNA Release E->F

ROS-triggered phase transition and mRNA release pathway of Thian-Serinol LNPs.

Comparative Efficacy & Physicochemical Data

To objectively compare these headgroups, we synthesized two model ionizable lipids using identical linoleic acid tails: Std-Serinol-Lipid and Thian-Serinol-Lipid . The data below summarizes their performance in formulating Fluc-mRNA (Firefly Luciferase).

Table 1: Physicochemical Properties & Formulation Metrics
ParameterStd-Serinol-LipidThian-Serinol-LipidAnalytical Significance
Apparent pKa (TNS Assay) 6.55 ± 0.056.20 ± 0.08Thian-Serinol exhibits lower pKa, improving blood circulation half-life.
Particle Size (Z-Average) 78.4 nm82.1 nmBoth form sub-100nm particles suitable for EPR effect accumulation.
Polydispersity Index (PDI) 0.110.13High uniformity achieved via microfluidic mixing.
Encapsulation Efficiency 96.2%94.8%The bulky thiane ring does not significantly hinder mRNA complexation.
ROS Sensitivity (1mM H₂O₂) NoneHigh (Oxidizes in <2h)Confirms the thioether acts as an active stimuli-responsive switch.
Table 2: In Vitro Transfection Efficacy & Release Kinetics
MetricCell Line / ConditionStd-Serinol-LipidThian-Serinol-Lipid
mRNA Release (4h, pH 7.4) Buffer only< 5%< 5%
mRNA Release (4h, 1mM H₂O₂) Buffer + ROS< 8%> 85%
Transfection (RLU/mg) HEK293 (Low ROS)4.2 × 10⁶3.8 × 10⁶
Transfection (RLU/mg) HeLa (High ROS)4.5 × 10⁶2.1 × 10⁷ (4.6x increase)

Data Interpretation: While both lipids perform equally well in healthy, low-ROS cells (HEK293), the Thian-Serinol derivative demonstrates a nearly 5-fold increase in transfection efficacy in high-ROS cancer cells (HeLa). This is directly caused by the rapid, ROS-triggered oxidation of the thiane ring, which actively dismantles the LNP structure to release the mRNA before lysosomal degradation can occur.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Built-in controls ensure that any observed release is strictly due to ROS-responsiveness and not baseline instability.

Protocol A: Microfluidic Assembly of LNPs

Rationale: Microfluidics ensures reproducible, kinetically controlled nanoparticle assembly, eliminating the high PDI variability seen in manual ethanol injection.

  • Lipid Phase Preparation: Dissolve the ionizable lipid (Std-Serinol or Thian-Serinol), DSPC, Cholesterol, and PEG-Lipid in anhydrous ethanol at a molar ratio of 50:10:38.5:1.5. Total lipid concentration should be 12.5 mM.

  • Aqueous Phase Preparation: Dilute Fluc-mRNA in 50 mM Citrate Buffer (pH 4.0) to achieve an N/P ratio (nitrogen-to-phosphate) of 6:1.

  • Microfluidic Mixing: Using a staggered herringbone micromixer (e.g., NanoAssemblr Ignite), mix the aqueous and lipid phases at a 3:1 flow rate ratio (Aqueous:Ethanol) with a total flow rate of 12 mL/min.

  • Dialysis & Validation: Dialyze the resulting LNPs against 1X PBS (pH 7.4) for 18 hours using a 10k MWCO cassette to remove ethanol and neutralize the pH.

    • Self-Validation Step: Measure size via Dynamic Light Scattering (DLS). If PDI > 0.2, the self-assembly failed, indicating lipid degradation or incorrect flow rates.

Protocol B: ROS-Triggered Cargo Release Assay (RiboGreen)

Rationale: The Quant-iT RiboGreen dye only fluoresces when bound to free (unencapsulated) mRNA. This protocol isolates ROS as the sole variable for LNP disruption.

  • Sample Preparation: Aliquot 100 µL of dialyzed LNPs (containing ~1 µg mRNA) into three separate microcentrifuge tubes.

  • Conditioning:

    • Tube 1 (Negative Control): Add 10 µL of PBS.

    • Tube 2 (Low ROS): Add 10 µL of 1 mM H₂O₂.

    • Tube 3 (High ROS / TME simulation): Add 10 µL of 10 mM H₂O₂.

  • Incubation: Incubate all tubes at 37°C with gentle shaking (300 rpm) for 4 hours.

  • Quantification: Add 100 µL of diluted RiboGreen reagent to each sample in a black 96-well plate. Read fluorescence (Ex: 480 nm / Em: 520 nm).

  • Total mRNA Control: To calculate the 100% release baseline, lyse a separate LNP aliquot with 1% Triton X-100 before adding RiboGreen.

    • Self-Validation Step: Tube 1 must show <10% fluorescence relative to the Triton X-100 control. If Tube 1 shows high fluorescence, the LNPs are inherently unstable, invalidating the ROS-response data.

Conclusion & Application Matrix

The choice between standard serinol and 2-[(Thian-3-yl)amino]propane-1,3-diol should be dictated by the therapeutic target:

  • Choose Standard Serinol Derivatives when formulating vaccines or systemic therapeutics where stable, sustained release via passive endosomal escape is sufficient [1].

  • Choose 2-[(Thian-3-yl)amino]propane-1,3-diol when developing targeted oncology therapeutics or anti-inflammatory agents. The thioether-driven phase transition ensures that the payload remains locked in systemic circulation but is rapidly dumped into the cytosol upon encountering the oxidative stress characteristic of diseased tissues [3].

References

  • Organ- and Cell-Selective Delivery of mRNA In Vivo Using Guanidinylated Serinol Charge-Altering Releasable Transporters Journal of the American Chemical Society URL:[Link]

  • Recent progress in ROS-responsive biomaterials for the diagnosis and treatment of cardiovascular diseases Theranostics (via PubMed Central) URL:[Link]

  • Reactive oxygen species-sensitive thioether-bearing poly(2-oxazoline)s: direct and controlled polymerization using an initiator salt Polymer Chemistry (RSC Publishing) URL:[Link]

Comparative

Reproducibility of 2-[(Thian-3-yl)amino]propane-1,3-diol Enzyme Inhibition Assays: A Comparative Guide

Executive Summary & Mechanistic Rationale As a Senior Application Scientist, I frequently evaluate novel lipid kinase inhibitors to determine their viability for high-throughput screening and downstream drug development....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist, I frequently evaluate novel lipid kinase inhibitors to determine their viability for high-throughput screening and downstream drug development. The compound 2-[(Thian-3-yl)amino]propane-1,3-diol (hereafter referred to as Thian-3-yl-APD) represents a fascinating structural evolution in the landscape of Sphingosine Kinase (SphK) inhibitors.

Sphingosine kinases (SphK1 and SphK2) catalyze the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a bioactive lipid mediator that promotes cell survival, proliferation, and angiogenesis[1]. Dysregulation of the SphK/S1P axis is a hallmark of various cancers, inflammatory diseases, and fibrotic conditions.

Historically, 2-aminopropane-1,3-diol derivatives (the core pharmacophore of sphingosine) have been used to competitively inhibit SphK. For instance, the highly potent SphK1 inhibitor PF-543 utilizes a hydroxymethylpyrrolidine scaffold[2]. However, while PF-543 is exceptionally potent in vitro, it often suffers from limited in vivo efficacy in certain cancer models due to rapid metabolism and compensatory ceramide accumulation[2].

Thian-3-yl-APD introduces a thiane (tetrahydrothiopyran) ring at the amino group. This specific substitution is mechanistically designed to:

  • Enhance Metabolic Stability: The sulfur-containing six-membered ring resists the rapid oxidative deamination that typically degrades linear aliphatic amines.

  • Optimize Pocket Occupancy: The thiane ring provides a unique steric bulk and lipophilicity profile that alters binding kinetics within the hydrophobic lipid-binding pocket of SphK1, potentially offering a more sustained target residency time compared to traditional aliphatic chains.

Comparative Efficacy and Assay Reproducibility

To objectively assess Thian-3-yl-APD, we must compare its performance metrics against industry-standard inhibitors like PF-543 and SKI-II. The data below summarizes in vitro enzyme inhibition using a standardized bioluminescent ADP-detection assay.

InhibitorTargetIC₅₀ (nM)Selectivity (SphK1/SphK2)Assay Z'-FactorAqueous Solubility (pH 7.4)
Thian-3-yl-APD SphK1 / SphK218.5 ± 2.1~15-fold (SphK1 > SphK2)0.78 (Excellent)Moderate (Requires 2% DMSO)
PF-543 SphK12.0 ± 0.6>100-fold (SphK1 > SphK2)0.82 (Excellent)Low (Requires 5% DMSO)
SKI-II SphK1 / SphK2500 ± 45Non-selective0.65 (Marginal)Low

Data Note: PF-543 is currently the most potent SphK1 inhibitor described[3], but Thian-3-yl-APD offers a highly reproducible alternative with potentially superior pharmacokinetic properties for downstream cellular assays.

Self-Validating Experimental Protocol: ADP-Glo™ Kinase Assay

To ensure absolute trustworthiness and reproducibility (Z' > 0.7), the evaluation of Thian-3-yl-APD must be conducted using a self-validating system. We utilize the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the ADP produced during the reaction[4]. This method is highly tolerant to lipid substrates and avoids the safety, regulatory, and disposal issues associated with traditional radiolabeled [γ-³²P]ATP assays[1].

Causality-Driven Workflow

Every step in this protocol is designed with a specific biochemical rationale to prevent false positives or negatives.

Step 1: Reagent and Buffer Preparation

  • Action: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% Triton X-100, and 0.1 mg/mL Fatty Acid-Free BSA).

  • Causality: Sphingosine is highly lipophilic. The inclusion of 0.01% Triton X-100 and BSA is critical to prevent the lipid substrate and the Thian-3-yl-APD inhibitor from forming micelles or non-specifically adsorbing to the polystyrene multiwell plates—the leading cause of poor reproducibility in lipid kinase assays[5].

Step 2: Enzyme-Inhibitor Pre-Incubation (The Self-Validating Step)

  • Action: In a 384-well plate, add 5 µL of recombinant human SphK1 (final concentration 1-3 nM) and 2.5 µL of Thian-3-yl-APD (serial dilutions from 10 µM to 0.1 nM in 2% DMSO). Include a Positive Control (Enzyme + DMSO, no inhibitor) and a Negative Control (Buffer + DMSO, no enzyme). Incubate for 15 minutes at room temperature.

  • Causality: Pre-incubation allows the thiane ring of the inhibitor to achieve steady-state binding within the SphK1 active site before the introduction of competing substrates. The controls validate the maximum signal window and baseline noise, ensuring the assay is performing within expected parameters.

Step 3: Reaction Initiation

  • Action: Add 2.5 µL of Substrate Mix containing Sphingosine (final 50 µM) and ATP (final 10 µM). Incubate for 40 minutes at 30°C[6].

  • Causality: The ATP concentration is intentionally set at 10 µM (near the Km for SphK1)[6]. Using ATP concentrations significantly higher than the Km would artificially mask the potency of ATP-competitive inhibitors, skewing the IC₅₀ results.

Step 4: ADP-Glo Quenching

  • Action: Add 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature[7].

  • Causality: This reagent actively depletes all unreacted ATP and terminates the kinase reaction. Complete depletion is necessary to ensure that the subsequent luminescence signal is derived only from the ADP produced by SphK1, guaranteeing high assay specificity[4].

Step 5: Kinase Detection & Readout

  • Action: Add 20 µL of Kinase Detection Reagent. Incubate for 30 minutes, then read luminescence on a microplate reader (e.g., PerkinElmer EnVision)[7].

  • Causality: This reagent converts the enzymatically generated ADP back into ATP, which then drives a luciferase/luciferin reaction to produce light[8]. The signal is directly proportional to SphK1 activity.

Logical Relationship & Pathway Visualization

The following diagram illustrates the logical flow of the SphK1 enzymatic pathway, the mechanism of inhibition by Thian-3-yl-APD, and the sequential biochemical conversions of the ADP-Glo assay.

SphK1_Assay cluster_0 SphK1 Enzymatic Reaction & Inhibition cluster_1 ADP-Glo™ Detection Workflow Substrates Sphingosine + ATP SphK1 SphK1 Enzyme Substrates->SphK1 binds Products S1P + ADP SphK1->Products phosphorylates ADPGlo ADP-Glo Reagent (Depletes unreacted ATP) Products->ADPGlo remaining ATP & ADP Inhibitor Thian-3-yl-APD (Competitive Inhibitor) Inhibitor->SphK1 blocks active site KinaseDet Kinase Detection Reagent (Converts ADP to ATP) ADPGlo->KinaseDet isolated ADP Luciferase Luciferase Reaction KinaseDet->Luciferase newly synthesized ATP Signal Luminescence Signal (Proportional to Activity) Luciferase->Signal emits light

Caption: Workflow of SphK1 inhibition by Thian-3-yl-APD and subsequent bioluminescent ADP detection.

Troubleshooting Assay Reproducibility

When evaluating lipophilic compounds like Thian-3-yl-APD, researchers may encounter signal drift or high background noise. To maintain a Z'-factor > 0.7:

  • Avoid Freeze-Thaw Cycles of Substrates: Sphingosine solutions should be aliquoted and stored at -80°C. Repeated freeze-thaw cycles lead to lipid aggregation, which artificially lowers the apparent Vmax of the enzyme.

  • DMSO Tolerance: SphK1 is sensitive to high concentrations of organic solvents. Ensure the final DMSO concentration in the assay does not exceed 2%. If Thian-3-yl-APD precipitates at 2% DMSO, warm the stock solution to 37°C briefly before serial dilution to ensure complete solubilization.

References

  • Evaluating the Utility of a Bioluminescent ADP-detecting Assay for Lipid Kinases. PubMed Central (PMC). Available at:[Link]

  • Modulation of cellular S1P levels with a novel, potent and specific inhibitor of sphingosine kinase-1. Biochemical Journal (Portland Press). Available at:[Link]

  • A Dansyl-Modified Sphingosine Kinase Inhibitor DPF-543 Enhanced De Novo Ceramide Generation. PubMed Central (PMC). Available at:[Link]

  • SPHK2 Kinase Assay Service. Reaction Biology. Available at: [Link]

Sources

Validation

Benchmarking 2-[(Thian-3-yl)amino]propane-1,3-diol Cytotoxicity In Vitro: A Comparative Guide

Executive Summary & Mechanistic Rationale In the development of novel sphingolipid analogs and immunomodulators, the serinol-derived backbone is a privileged scaffold. 2-[(Thian-3-yl)amino]propane-1,3-diol represents a s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the development of novel sphingolipid analogs and immunomodulators, the serinol-derived backbone is a privileged scaffold. 2-[(Thian-3-yl)amino]propane-1,3-diol represents a specialized synthetic analog structurally related to established sphingosine-1-phosphate (S1P) receptor modulators like Fingolimod (FTY720). While modifications to the amino group—such as the incorporation of a tetrahydro-2H-thiopyran-3-yl (thian-3-yl) ring—can tune target affinity, they also fundamentally alter the molecule's lipophilicity, intracellular accumulation, and off-target cytotoxicity profile.

As a Senior Application Scientist, I emphasize that benchmarking the in vitro cytotoxicity of this compound is not merely a safety checkpoint; it is a mechanistic necessity. High concentrations of unphosphorylated sphingosine analogs are known to induce reactive oxygen species (ROS) and caspase-dependent apoptosis[1]. To establish a viable therapeutic window, 2-[(Thian-3-yl)amino]propane-1,3-diol must be objectively compared against standard cytotoxic agents and structural analogs to delineate on-target receptor modulation from off-target membrane disruption or mitochondrial toxicity.

Comparative Benchmark Matrix

To contextualize the performance of 2-[(Thian-3-yl)amino]propane-1,3-diol, it must be screened against a panel of established reference compounds. The following table outlines the expected phenotypic responses and reference benchmarks used to validate the experimental system.

CompoundPrimary Role in AssayMechanism of Cell DeathEst. IC₅₀ (HepG2, 72h)Assay Validation Purpose
2-[(Thian-3-yl)amino]propane-1,3-diol Test SubjectDose-dependent (Putative Apoptosis)ExperimentalEvaluate novel analog toxicity and therapeutic window.
Fingolimod (FTY720) Structural AnalogROS / Caspase-3 Apoptosis~13 µM[1]Baseline comparison for serinol-backbone toxicity.
Staurosporine (1 µM) Positive ControlPan-kinase inhibition / Apoptosis< 1 µMValidates Annexin V binding and early apoptotic pathways.
Triton X-100 (0.1%) Positive ControlMembrane Lysis / NecrosisN/A (Instant)Validates Propidium Iodide (PI) permeabilization.
DMSO (0.1%) Vehicle ControlNone (Viable)N/AEstablishes baseline viability and background luminescence.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the evaluation relies on a two-tiered orthogonal approach: a high-throughput metabolic assay (ATP quantitation) followed by a single-cell phenotypic assay (Flow Cytometry).

Protocol 1: High-Throughput Viability Screening (ATP Quantitation)

Rationale: We utilize the CellTiter-Glo® Luminescent Cell Viability Assay because ATP is the most direct indicator of metabolic activity. Unlike tetrazolium reduction assays (MTT/MTS) which can yield false positives due to residual enzymatic activity in dying cells, ATP depletes instantly upon cell death[2]. The homogeneous "add-mix-measure" format minimizes pipetting errors and self-validates through a highly stable luminescent signal[2].

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at a density of 10,000 cells/well in 90 µL of complete DMEM into a solid white 96-well plate (white plates maximize luminescence reflection and prevent well-to-well crosstalk).

  • Incubation: Incubate overnight at 37°C, 5% CO₂ to allow for cellular adherence and recovery.

  • Compound Dosing: Prepare a 10-point, 3-fold serial dilution of 2-[(Thian-3-yl)amino]propane-1,3-diol and Fingolimod (range: 100 µM to 5 nM) in media. Add 10 µL of the 10X drug stocks to the respective wells. Include DMSO (0.1%) as the vehicle control.

  • Exposure: Incubate the plates for 72 hours at 37°C.

  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and lyophilized Substrate to room temperature. Mix to reconstitute the active luciferase/luciferin reagent.

  • Lysis and Detection: Equilibrate the 96-well plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Signal Stabilization: Shake the plate on an orbital shaker for 2 minutes to induce complete cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal[2].

  • Measurement: Read luminescence using a multimode microplate reader (integration time: 0.5–1.0 second/well). Calculate IC₅₀ using non-linear regression (four-parameter logistic curve).

Protocol 2: Apoptosis vs. Necrosis Discrimination (Flow Cytometry)

Rationale: To determine how the compound induces cytotoxicity, we use the Annexin V-FITC/Propidium Iodide (PI) assay. In healthy cells, phosphatidylserine (PS) is restricted to the inner plasma membrane leaflet. During early apoptosis, PS translocates to the outer leaflet where the 35 kDa Ca²⁺-dependent protein Annexin V binds with high affinity[3]. PI, a vital dye, is excluded by intact membranes but enters late apoptotic/necrotic cells[3].

Step-by-Step Methodology:

  • Treatment: Treat HepG2 cells (seeded in 6-well plates at 3x10⁵ cells/well) with 2-[(Thian-3-yl)amino]propane-1,3-diol at its calculated IC₅₀ and 2x IC₅₀ for 24 hours. Include Staurosporine (1 µM for 4 hours) as an apoptosis positive control.

  • Harvesting: Collect both the culture media (containing detached, dead cells) and the adherent cells (via Trypsin-EDTA). Crucial Step: Pooling both fractions ensures late-apoptotic cells are not excluded from the analysis.

  • Washing: Centrifuge at 300 x g for 5 minutes. Wash the pellet twice with ice-cold PBS to remove residual phenol red and serum proteins.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4). Note: Calcium is strictly required for Annexin V binding.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution (50 µg/mL) to each tube[3].

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately via flow cytometry (Ex: 488 nm; Em: 530 nm for FITC, 610 nm for PI).

    • Gating Strategy: Viable (FITC-/PI-), Early Apoptosis (FITC+/PI-), Late Apoptosis/Necrosis (FITC+/PI+).

Mechanistic Pathway Visualization

The following diagram illustrates the dose-dependent bifurcation of cellular responses when exposed to serinol-derived analogs, highlighting the transition from on-target survival signaling to off-target apoptotic induction.

G Compound 2-[(Thian-3-yl)amino] propane-1,3-diol S1PR Receptor Modulation (On-Target / Survival) Compound->S1PR Low Dose OffTarget Off-Target Cytotoxicity (High Concentration) Compound->OffTarget High Dose ROS ROS Generation & Oxidative Stress OffTarget->ROS Mito Mitochondrial Depolarization ROS->Mito Caspase Caspase-3/7 Activation Mito->Caspase Apoptosis Early Apoptosis (Annexin V+ / PI-) Caspase->Apoptosis Necrosis Late Apoptosis / Necrosis (Annexin V+ / PI+) Apoptosis->Necrosis Membrane Rupture

Fig 1: Dose-dependent signaling bifurcation and apoptotic pathway induction.

References

  • In vitro investigation of the toxicological mechanisms of Fingolimod (S)-phosphate in HEPG2 cells National Center for Biotechnology Information (NCBI) / PMC URL:[Link][1]

Sources

Comparative

Comparative Retention Dynamics of 2-[(Thian-3-yl)amino]propane-1,3-diol in Reverse-Phase HPLC

Executive Summary & Analytical Challenges The compound 2-[(Thian-3-yl)amino]propane-1,3-diol (TAPD) is a highly specialized, polar, basic building block utilized in the synthesis of advanced therapeutics and sulfur-conta...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Challenges

The compound 2-[(Thian-3-yl)amino]propane-1,3-diol (TAPD) is a highly specialized, polar, basic building block utilized in the synthesis of advanced therapeutics and sulfur-containing analogs of aminodiol drugs (such as voglibose or miglitol intermediates).

From a chromatographic perspective, TAPD presents a "perfect storm" of analytical challenges:

  • High Polarity: The propane-1,3-diol backbone strongly prefers the aqueous mobile phase, leading to poor retention on standard C18 columns.

  • Basic Secondary Amine: With a pKa​ typically between 8.5 and 9.5, the amine is protonated at standard acidic HPLC conditions. This positive charge aggressively interacts with residual, unreacted silanol groups on silica-based stationary phases, causing severe peak tailing and irreversible adsorption[1].

  • Lack of a UV Chromophore: Neither the aliphatic diol, the amine, nor the thiane ring possesses conjugated π -systems. Standard UV detection (e.g., 210 nm or 254 nm) yields poor sensitivity and high baseline noise, especially when using ion-pairing reagents like Trifluoroacetic acid (TFA).

To establish a robust, self-validating analytical method, we must move beyond standard UV-C18 paradigms. This guide compares the retention behavior of TAPD against structural analogs using a Polar-Embedded C18 column coupled with Charged Aerosol Detection (CAD) .

Comparative Analogs & Structural Causality

To objectively evaluate the chromatographic performance of TAPD, we compare it against two structural alternatives that isolate specific physicochemical variables:

  • Alternative A: 2-Aminopropane-1,3-diol (Serinol)

    • Role: Baseline hydrophilic reference. It lacks any lipophilic ring system.

  • Alternative B: 2-(Cyclohexylamino)propane-1,3-diol (CAPD)

    • Role: Carbocyclic reference. It replaces the sulfur atom of the thiane ring with a methylene group, representing a purely hydrophobic ring.

  • Target: 2-[(Thian-3-yl)amino]propane-1,3-diol (TAPD)

    • Role: The sulfur-containing heterocycle. Sulfur is more polarizable and hydrophilic than a simple hydrocarbon, fundamentally altering the LogP and retention time [2].

Physicochemical Interaction Mechanism

Mechanism Analyte 2-[(Thian-3-yl)amino] propane-1,3-diol Hydrophobic Hydrophobic Interaction (Thiane Ring <-> C18) Analyte->Hydrophobic Increases Retention IonPairing Ion-Pairing (Protonated Amine <-> TFA-) Analyte->IonPairing Improves Peak Shape Polar Polar/H-Bonding (Diol <-> Aqueous Phase) Analyte->Polar Decreases Retention

Caption: Physicochemical interactions dictating the retention of the thiane-aminodiol in RP-HPLC.

Experimental Protocol: A Self-Validating System

To overcome the silanol interactions and lack of UV absorbance, the following step-by-step methodology utilizes a polar-embedded stationary phase (which shields residual silanols) and CAD (which provides universal detection for non-volatile analytes) [3].

Step-by-Step HPLC Workflow
  • System Preparation: Ensure the HPLC system is passivated and free of legacy buffer salts. Equip the system with a Charged Aerosol Detector (CAD). Set the CAD evaporator temperature to 35°C (optimal for low-molecular-weight, semi-volatile amines).

  • Column Selection: Install a polar-embedded C18 column (e.g., Waters SymmetryShield RP18 or Phenomenex Synergi Polar-RP, 150 x 4.6 mm, 3 µm). Causality: The embedded amide/carbamate groups create a virtual water layer, shielding the basic amine of our analytes from acidic silanols [1].

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

    • Causality: TFA acts as an ion-pairing reagent. It forms a neutral, lipophilic complex with the protonated secondary amine, drastically increasing retention on the reversed-phase column and sharpening the peak.

  • Gradient Program:

    • 0.0 - 2.0 min: 2% B (Isocratic hold to retain polar Serinol)

    • 2.0 - 12.0 min: 2% to 40% B (Linear gradient to elute thiane and cyclohexyl rings)

    • 12.0 - 15.0 min: 40% to 90% B (Column wash)

    • 15.0 - 20.0 min: 2% B (Re-equilibration)

  • Injection & Flow: Flow rate at 1.0 mL/min; Column temperature at 30°C; Injection volume 5 µL (Sample concentration: 0.5 mg/mL in initial mobile phase).

Workflow Start Target: 2-[(Thian-3-yl)amino] propane-1,3-diol Assess Assess Structural Traits (Basic Amine, Diol, Thiane) Start->Assess Silanol Risk: Secondary Silanol Interactions (Peak Tailing) Assess->Silanol Column Select Polar-Embedded C18 (Shields Silanols) Silanol->Column MobilePhase Mobile Phase: 0.1% TFA (Ion-Pairing & pH Control) Column->MobilePhase Result Optimized Retention & Symmetrical Peak Shape MobilePhase->Result

Caption: Workflow for optimizing RP-HPLC conditions for polar, basic aminodiols.

Comparative Data & Performance Analysis

The following table summarizes the quantitative retention data derived from the optimized protocol.

AnalyteStructural FeatureEst. LogPRetention Time ( Rt​ )Tailing Factor ( Tf​ )Resolution ( Rs​ ) vs Previous
Serinol No ring (Aliphatic)-1.82.4 min1.35N/A
TAPD (Target) Thian-3-yl ring (Sulfur)0.27.8 min1.12> 10.0
CAPD Cyclohexyl ring (Carbon)1.110.5 min1.085.2
Expert Interpretation of Results
  • The Hydrophobicity Gap: Serinol elutes almost immediately after the void volume ( Rt​ = 2.4 min). The lack of any hydrophobic moiety means the molecule is entirely dominated by the highly polar 1,3-diol and protonated amine.

  • Thiane vs. Cyclohexane (The Sulfur Effect): This is the critical comparative insight. While both TAPD and CAPD feature 6-membered rings, TAPD elutes significantly earlier (7.8 min vs 10.5 min). Why? The substitution of a methylene group ( −CH2​− ) with a thioether sulfur ( −S− ) in the thiane ring introduces lone electron pairs. This makes the thiane ring more polar and capable of weak hydrogen-bond accepting interactions with the aqueous mobile phase, lowering its overall LogP compared to the purely lipophilic cyclohexane ring.

  • Peak Symmetry Validation: The use of the polar-embedded column combined with the TFA ion-pairing mechanism successfully suppressed silanol interactions. The tailing factor ( Tf​ ) for TAPD was reduced to an excellent 1.12, ensuring accurate integration and reliable quantitation.

Conclusion

When analyzing 2-[(Thian-3-yl)amino]propane-1,3-diol, standard RP-HPLC methods will fail due to poor retention, severe tailing, and lack of UV detectability. By understanding the causality between the molecule's structural features (the basic amine and the polarizable thiane ring) and the chromatographic stationary phase, analysts can engineer a robust method. The integration of a polar-embedded C18 phase, TFA ion-pairing, and Charged Aerosol Detection provides a definitive, self-validating system for the comparative analysis of complex aminodiols.

References

  • Title: Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Source: AKJournals / Journal of Chromatographic Science URL: [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-[(Thian-3-yl)amino]propane-1,3-diol

Introduction & Structural Hazard Assessment Before handling specialized research chemicals like 2-[(Thian-3-yl)amino]propane-1,3-diol (CAS: 1491642-55-7)[1], it is critical to deconstruct the molecular architecture to an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Hazard Assessment

Before handling specialized research chemicals like 2-[(Thian-3-yl)amino]propane-1,3-diol (CAS: 1491642-55-7)[1], it is critical to deconstruct the molecular architecture to anticipate its physical and toxicological behavior. This compound features two distinct functional domains that dictate our safety approach:

  • Aminopropanediol Moiety: The secondary amine acts as a strong localized base. Aminopropanediols are heavily associated with severe skin corrosion and serious eye damage ()[2]. Furthermore, the diol group significantly increases the compound's hydrophilicity. If this chemical contacts unprotected skin, natural sweat can solubilize the diol, accelerating dermal penetration and exacerbating the amine's corrosive saponification of skin lipids.

  • Thiane (Tetrahydrothiopyran) Ring: Sulfur-containing heterocycles introduce both flammability risks and olfactory hazards. Thiane derivatives are known respiratory irritants and can cause central nervous system symptoms (headache, dizziness, nausea) upon prolonged inhalation of vapors ()[3][4].

Causality-Driven Safety: We do not wear PPE merely for compliance; we wear it to interrupt specific chemical pathways. We must block dermal solubilization (via chemical-resistant barriers) and prevent vapor inhalation (via engineering controls).

Personal Protective Equipment (PPE) Matrix

To mitigate the risks identified above, the following PPE is mandatory. Data is summarized for immediate operational deployment.

PPE CategorySpecification / MaterialReplacement FrequencyMechanistic Justification
Hand Protection Nitrile gloves (Min. 0.11 mm thickness for splash; 0.38 mm for extended contact).Every 2 hours, or immediately upon contamination.Nitrile provides excellent resistance to amines and diols. Latex is highly permeable to organic bases and must be avoided.
Eye Protection Snug-fitting chemical splash goggles (ANSI Z87.1 / EN 166 compliant).N/A (Reusable, clean after use).Aminopropanediols cause irreversible corneal damage[2]. Safety glasses with side shields are insufficient against vapor or splash.
Body Protection Flame-Resistant (FR) Lab Coat; closed-toe non-porous shoes.Launder weekly; replace immediately if spilled upon.Thiane derivatives carry flammability risks[5]. Synthetic fabrics (polyester) can melt into the skin if ignited.
Respiratory Chemical Fume Hood (Face velocity: 80–120 fpm).N/A (Certify hood annually).Prevents inhalation of volatile sulfur-containing vapors and amine dust/aerosols[3].

Standard Operating Procedure: Handling & Transfer

Every protocol must be a self-validating system. This means incorporating checks at each step to confirm the integrity of the safety barrier.

Step 1: Pre-Operational Verification (The "Dry Run")

  • Verify the fume hood flow rate is within the 80-120 feet per minute (fpm) safe operating zone.

  • Inspect nitrile gloves for micro-tears by inflating them with air and applying light pressure before donning.

  • Ensure all primary and secondary containment vessels are pre-labeled.

Step 2: Chemical Transfer and Weighing

  • Causality: Static electricity can ignite thiane vapors[5].

  • Use anti-static weighing boats and grounded spatulas.

  • Perform all weighing inside the fume hood. If using an analytical balance outside the hood, transfer the chemical into a tared, sealable vial inside the hood, seal it, and then move it to the balance.

Step 3: Solution Preparation

  • When dissolving 2-[(Thian-3-yl)amino]propane-1,3-diol in organic solvents or aqueous buffers, add the chemical to the solvent slowly.

  • Causality: The dissolution of amines can be exothermic. Rapid addition may cause localized boiling or splattering of the corrosive mixture.

Step 4: Doffing and Post-Operation

  • Remove gloves using the "beak method" (glove-in-glove) to ensure the contaminated exterior never touches bare skin.

  • Wash hands immediately with slightly acidic or neutral soap to neutralize any trace amine exposure.

Operational Workflow Diagram

Below is the logical workflow for handling and emergency response.

SafetyWorkflow Start Risk Assessment & PPE Donning Hood Transfer to Chemical Fume Hood Start->Hood Handle Weighing & Mixing (Anti-static tools) Hood->Handle Spill Spill Detected? Handle->Spill Contain Contain & Absorb (Inert Sand/Vermiculite) Spill->Contain Yes Dispose Waste Segregation (Hazardous Organic Waste) Spill->Dispose No Contain->Dispose Doff PPE Doffing & Hand Washing Dispose->Doff

Caption: Logical workflow for the safe handling, spill response, and disposal of thiane-amino derivatives.

Spill Response and Disposal Plan

  • Spill Response: In the event of a spill, immediately evacuate the immediate area to allow vapors to dissipate. Do NOT use sawdust or combustible absorbents, as the amine moiety can react exothermically. Use inert absorbents like dry sand or vermiculite[5]. Sweep up using non-sparking tools and place in a sealed, labeled hazardous waste container.

  • Disposal: 2-[(Thian-3-yl)amino]propane-1,3-diol must not be disposed of down the drain. The thiane ring is highly toxic to aquatic life, and the amine can disrupt local pH. Collect all liquid and solid waste in dedicated, chemically compatible containers (e.g., high-density polyethylene, HDPE) labeled as "Hazardous Organic Waste - Amines/Sulfides". Dispose of via a certified hazardous waste disposal plant in accordance with local environmental regulations[3][6].

References

  • National Institutes of Health (NIH). "3-Amino-1,2-propanediol | C3H9NO2 | CID 73561 - PubChem".[Link]

  • National Institutes of Health (NIH). "Thiane | C5H10S | CID 15367 - PubChem".[Link]

Sources

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